N-Bsmoc-L-tryptophan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c24-20(25)18(10-14-11-22-17-7-3-2-6-16(14)17)23-21(26)29-12-15-9-13-5-1-4-8-19(13)30(15,27)28/h1-9,11,18,22H,10,12H2,(H,23,26)(H,24,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOLDADSJLWEJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428832 | |
| Record name | N-Bsmoc-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-27-5 | |
| Record name | N-Bsmoc-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Bsmoc-L-tryptophan: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Building Block in Advanced Peptide Synthesis
N-(1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)-L-tryptophan, commonly known as N-Bsmoc-L-tryptophan, is a protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group is a base-labile amine protecting group that offers distinct advantages over the more conventional Fmoc (9-fluorenylmethyloxycarbonyl) group, particularly in the synthesis of complex and sensitive peptide sequences. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, application in peptide synthesis with detailed experimental protocols, and its relevance in the development of therapeutic peptides.
Core Chemical and Physical Properties
This compound is a white to off-white solid, and its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 197245-27-5 | [1] |
| Molecular Formula | C21H18N2O6S | [1] |
| Molecular Weight | 426.44 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in common organic solvents such as DMF and DMSO |
Synthesis of this compound
The synthesis of this compound involves the protection of the α-amino group of L-tryptophan with the Bsmoc group. This is typically achieved by reacting L-tryptophan with a Bsmoc-donating reagent, such as Bsmoc-chloride (Bsmoc-Cl), under basic conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-tryptophan
-
Bsmoc-Cl (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl chloride)
-
Sodium bicarbonate (NaHCO3) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-tryptophan in a mixture of dioxane and a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Bsmoc-Cl in dioxane dropwise to the cooled L-tryptophan solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
The Bsmoc Protecting Group in Peptide Synthesis
The Bsmoc group is a key feature of this compound, offering significant advantages in peptide synthesis.
Mechanism of Deprotection
The Bsmoc group is removed under basic conditions via a Michael-type addition of a base to the benzo[b]thiophene ring system. This leads to the cleavage of the carbamate bond and the release of the free amine of the amino acid.
Figure 1: Deprotection mechanism of the Bsmoc group.
Advantages over Fmoc Chemistry
The primary advantage of the Bsmoc group over the more common Fmoc group is its increased lability to weaker bases. This allows for deprotection under milder conditions, which is particularly beneficial for the synthesis of peptides containing sensitive residues.
| Feature | Bsmoc Chemistry | Standard Fmoc Chemistry | Reference |
| Deprotection Conditions | 2-5% piperidine in DMF | 20% piperidine in DMF | [2] |
| Aminosuccinimide Formation (Asp-Gly sequences) | Reduced (e.g., 4.8% with 2% piperidine) | Higher (e.g., 11.6% with 20% piperidine) | [2] |
| Diketopiperazine (DKP) Formation | Minimized due to milder deprotection conditions | More prevalent, leading to peptide truncation | [3] |
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is readily applicable in standard SPPS protocols. The following provides a generalized workflow.
Experimental Workflow for SPPS
Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) using N-Bsmoc-amino acids.
Applications in Drug Development
Tryptophan and its analogs are crucial components of many bioactive peptides and are implicated in various physiological and pathological processes. The use of this compound in the synthesis of such peptides is therefore of significant interest in drug discovery.
Tryptophan Analogs as Therapeutic Agents
Tryptophan metabolism pathways are key targets in several diseases, including cancer and neurological disorders. Two important enzymes in these pathways are Indoleamine 2,3-dioxygenase (IDO1) and the L-type amino acid transporter 1 (LAT1).
-
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors.[4] It catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[4] This depletion of tryptophan and accumulation of kynurenine metabolites in the tumor microenvironment suppresses T-cell function, allowing cancer cells to evade the immune system.[5][6] Tryptophan analogs can act as competitive inhibitors of IDO1, making them promising candidates for cancer immunotherapy.[5]
-
L-type Amino Acid Transporter 1 (LAT1): LAT1 is responsible for the transport of large neutral amino acids, including tryptophan, across cell membranes.[7] It is highly expressed at the blood-brain barrier and is also overexpressed in many types of cancer cells to meet their high demand for essential amino acids.[3][7] Tryptophan derivatives are being explored as inhibitors of LAT1 to starve cancer cells or as vehicles to deliver cytotoxic drugs specifically to cancer cells.[8][9]
Signaling Pathway: IDO1-Mediated Immune Evasion in Cancer
The synthesis of peptide-based IDO1 inhibitors can be facilitated by the use of this compound, particularly for complex sequences where side reactions need to be minimized.
Figure 3: The role of IDO1 in tumor immune evasion and the point of intervention for IDO1 inhibitors.
Conclusion
This compound is a valuable reagent for the synthesis of complex tryptophan-containing peptides. The Bsmoc protecting group provides a milder deprotection strategy compared to the standard Fmoc group, which can lead to higher purity and yields, especially for peptides prone to base-catalyzed side reactions. Its application in the synthesis of peptide-based therapeutics targeting enzymes like IDO1 and transporters like LAT1 underscores its importance for researchers and professionals in the field of drug development. The detailed protocols and comparative data presented in this guide aim to facilitate the effective utilization of this compound in advancing peptide science and therapeutic innovation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformationally restricted derivatives of L-tyrosine and L-tryptophan as inhibitors of the L-type amino acid transporter LAT1 - American Chemical Society [acs.digitellinc.com]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. L-type amino acid transporter 1 activity of 1,2,3-triazolyl analogs of L-histidine and L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-Bsmoc-L-tryptophan chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Bsmoc-L-tryptophan
Introduction
N-tert-Butoxycarbonyl-L-tryptophan (N-Boc-L-tryptophan) is a derivative of the essential amino acid L-tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group.[1][2][3][4] This chemical modification is fundamental in the field of synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and solution-phase methods.[3] The Boc group serves to shield the amino group from unwanted reactions during the stepwise elongation of a peptide chain, and its facile removal under mild acidic conditions allows for the sequential addition of amino acids with high fidelity.[3][4][5]
The indole side chain of the tryptophan residue imparts unique structural and functional properties to peptides, influencing their conformation, receptor binding affinity, and overall biological activity.[2][3] Consequently, N-Boc-L-tryptophan is an indispensable building block for the synthesis of a wide array of bioactive peptides, therapeutic agents, and diagnostic tools.[4][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-L-tryptophan for researchers, scientists, and professionals in drug development.
Core Chemical Properties
N-Boc-L-tryptophan is typically a white to off-white crystalline powder.[1][6] It is stable under acidic conditions but can be deprotected using various reagents.[2]
Physicochemical Data
| Property | Value | References |
| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-(1H-indol-3-yl)propanoic acid | [7][] |
| Synonyms | Boc-Trp-OH, N-α-Boc-L-tryptophan | [] |
| CAS Number | 13139-14-5 | [1][7] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [2][6][7] |
| Molecular Weight | 304.34 g/mol | [2][7] |
| Melting Point | 136-138 °C (dec.) | [1][][9] |
| Appearance | White to off-white granular powder | [1][6][] |
| Density | 1.262 g/cm³ | [] |
| Boiling Point | 535.7 °C at 760 mmHg | [] |
| Topological Polar Surface Area | 91.4 Ų | [7] |
| InChI Key | NFVNYBJCJGKVQK-ZDUSSCGKSA-N | [7][] |
Solubility
| Solvent | Solubility | References |
| Water | Less soluble | [2] |
| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Dimethylformamide (DMF) | [1][2][10] |
Spectroscopic Data
¹H-NMR Spectroscopy
¹H-NMR data for N-Boc-L-tryptophan in CDCl₃:[9]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.13 | br | 1H | Indole-NH |
| 7.61 | d, J = 7.6 Hz | 1H | Indole-7-H |
| 7.37 | d, J = 8.1 Hz | 1H | Indole-4-H |
| 7.11-7.15 | m | 2H | Indole-5,6-H |
| 7.03 | s | 1H | Indole-2-H |
| 5.06 | br | 1H | NHBoc |
| 4.64-4.68 | m | 1H | α-CH |
| 3.31-3.37 | m | 2H | β-CH₂ |
| 1.43 | s | 9H | C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectral data is available and can be sourced from spectral databases. The spectrum is characterized by absorptions corresponding to the N-H, C-H, C=O (from both the carbamate and carboxylic acid), and aromatic C=C bonds.
Mass Spectrometry
Mass spectrometry, particularly with electrospray ionization (ESI), is used for characterization. It's noted that tryptophan-derived metabolites can undergo fragmentation during ESI, which should be considered during analysis.[11]
Experimental Protocols
Synthesis of N-Boc-L-tryptophan
A common and efficient method for the synthesis of N-Boc-L-tryptophan involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9]
Materials:
-
L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-tryptophan (50 mmol) in a 1:1 mixture of water and dioxane (200 mL).[9]
-
To this solution, add di-tert-butyl dicarbonate (50 mmol) and 1 M NaOH (50 mL).[9]
-
Stir the mixture vigorously at room temperature for 24 hours.[9]
-
After 24 hours, adjust the pH of the mixture to approximately 2.4 by the slow addition of aqueous HCl.[9]
-
Extract the aqueous mixture with ethyl acetate (2 x 150 mL).[9]
-
Combine the organic phases and evaporate the solvent under reduced pressure to yield N-Boc-L-tryptophan as a white solid.[9]
-
The crude product can be further purified by column chromatography on silica gel if necessary.[9]
Deprotection of the N-Boc Group
The removal of the Boc group is a critical step in peptide synthesis, typically achieved under mild acidic conditions.
Materials:
-
N-Boc-protected peptide or amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., a solution of 25-50% TFA in DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.
Applications in Peptide Synthesis
N-Boc-L-tryptophan is a cornerstone building block in SPPS.[3][4] The Boc protecting group prevents the α-amino group from participating in peptide bond formation until it is intentionally removed.[3][5] This allows for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.[12]
The SPPS cycle using Boc-protected amino acids involves four main steps:
-
Deprotection: The Boc group of the resin-bound amino acid is removed with an acid (e.g., TFA).
-
Washing: The resin is washed to remove excess reagents and by-products.
-
Coupling: The next N-Boc-protected amino acid (like N-Boc-L-tryptophan) is activated and coupled to the newly freed amino group on the resin.
-
Washing: The resin is washed again to prepare for the next cycle.
Conclusion
N-Boc-L-tryptophan is a critically important molecule in synthetic chemistry. Its well-defined chemical properties, straightforward synthesis, and crucial role as a protected amino acid make it indispensable for the construction of peptides. For researchers and professionals in drug discovery and biotechnology, a thorough understanding of this compound's characteristics and handling is essential for the successful synthesis of complex peptide-based molecules that drive innovation in medicine and biological research.[3]
References
- 1. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Boc-1-Boc-L-tryptophan, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
N-Bsmoc-L-tryptophan: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
N-Bsmoc-L-tryptophan is a protected amino acid derivative crucial for specialized applications in solid-phase peptide synthesis (SPPS). The Bsmoc (Benzo[b]thiophenesulfone-2-methoxycarbonyl) protecting group is a base-labile amine protecting group, analogous to the more common Fmoc group. Its distinct chemical properties offer advantages in specific synthetic strategies, particularly in the synthesis of complex or modified peptides. This document provides a detailed overview of its structure, properties, and a representative experimental workflow for its application.
Chemical Structure and Formula
This compound is characterized by the attachment of the Bsmoc protecting group to the alpha-amino group of the L-tryptophan amino acid.
-
Systematic Name: (2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid[2]
The structure combines the indole side chain of tryptophan with the bulky, UV-active Bsmoc group, which facilitates monitoring during synthesis.
Caption: Logical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is provided below. These properties are essential for handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Weight | 426.44 g/mol | [1][2] |
| CAS Number | 197245-27-5 | [1][2] |
| Melting Point | 80-106 °C | [2] |
| Boiling Point (Predicted) | 768.6 ± 60.0 °C | [2] |
| Density (Predicted) | 1.501 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.86 ± 0.10 | [2] |
Experimental Protocols and Workflows
The primary application of this compound is in solid-phase peptide synthesis. The Bsmoc group, like the Fmoc group, is removed under basic conditions, allowing for orthogonal protection strategies in complex syntheses.
Representative Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle using this compound on a solid support (e.g., a resin pre-loaded with the preceding amino acid).
1. Resin Preparation and Swelling:
-
The peptide-resin is placed in a reaction vessel.
-
The resin is washed and swollen using a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure accessibility of reactive sites. This process usually involves gentle agitation for 15-30 minutes.
2. Bsmoc Deprotection:
-
Reagent: A solution of 20% piperidine in DMF.
-
Procedure: The swelling solvent is drained, and the piperidine solution is added to the resin. The mixture is agitated for 5-20 minutes to cleave the Bsmoc group from the N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed multiple times with DMF to remove the cleaved Bsmoc-adduct and excess piperidine, ensuring a clean N-terminal amine for the next step.
3. Amino Acid Activation:
-
Reagents: this compound (3-5 equivalents), an activating agent such as HATU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)) uronium hexafluorophosphate) (3-5 eq.), and a base like DIPEA (N,N-Diisopropylethylamine) (6-10 eq.).
-
Procedure: In a separate vessel, this compound is dissolved in DMF. HATU and DIPEA are added, and the mixture is allowed to pre-activate for 1-5 minutes. This forms a highly reactive acyl-uronium intermediate.
4. Coupling Reaction:
-
Procedure: The activated this compound solution is added to the deprotected peptide-resin. The reaction is agitated for 30 minutes to 2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test, which detects free primary amines. A negative test indicates a complete reaction.
5. Final Washing:
-
Following the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, preparing it for the next deprotection/coupling cycle or final cleavage.
This cycle is repeated for each amino acid in the desired peptide sequence.
Caption: Workflow for a single SPPS coupling cycle.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in biological signaling, its correct incorporation into a peptide is governed by a strict logical workflow to ensure high yield and purity of the final product. The relationship between the key steps in SPPS is critical.
Caption: Key relationships in the peptide coupling step.
References
Synthesis of N-Bsmoc-L-tryptophan: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of N-Bsmoc-L-tryptophan from L-tryptophan. The document outlines the chemical principles, experimental protocols, and key data associated with this process, offering valuable insights for researchers and professionals in the fields of peptide synthesis and drug development.
Introduction
This compound is a protected form of the essential amino acid L-tryptophan. The Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) group serves as a crucial protecting group for the α-amino functionality of tryptophan. This protection is vital in peptide synthesis to prevent unwanted side reactions and to ensure the controlled and sequential addition of amino acids to a growing peptide chain. The Bsmoc group is notable for its unique deprotection mechanism, which proceeds via a Michael-type addition reaction, offering an alternative to the more common base-labile (e.g., Fmoc) or acid-labile (e.g., Boc) protecting groups.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the final product involved in the synthesis of this compound.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 73-22-3 | Solid |
| Bsmoc-Cl (Bsmoc-chloride) | C₉H₇ClO₄S | 246.67 | 197245-25-3 | Solid |
| This compound | C₂₁H₁₈N₂O₆S | 426.44 | 197245-27-5 | Solid |
Experimental Protocol
The synthesis of this compound is typically achieved by the acylation of L-tryptophan with a Bsmoc-donating reagent, such as Bsmoc-chloride (Bsmoc-Cl). A general and effective procedure for this transformation is the Bolin method, which involves the in-situ silylation of the amino acid followed by acylation.
Materials:
-
L-Tryptophan
-
Bsmoc-chloride (Bsmoc-Cl)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trimethylsilyl chloride (TMSCl)
-
Diethyl ether
-
Hexane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Silylation of L-Tryptophan:
-
Suspend L-tryptophan (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous acetonitrile (e.g., 1:1 v/v).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir at room temperature.
-
Slowly add trimethylsilyl chloride (TMSCl) (2.2 eq) to the mixture and stir for 30-60 minutes, or until the tryptophan is fully dissolved, indicating the formation of the silylated intermediate.
-
-
Acylation with Bsmoc-Cl:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Bsmoc-chloride (Bsmoc-Cl) (1.1 eq) in anhydrous dichloromethane.
-
Add the Bsmoc-Cl solution dropwise to the silylated tryptophan solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
-
Work-up and Extraction:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by precipitation or crystallization. Dissolve the crude residue in a minimal amount of dichloromethane and precipitate by adding diethyl ether or hexane.
-
For higher purity, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).
-
Collect the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product as a solid.
-
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical relationship in the protection of L-tryptophan with the Bsmoc group.
Caption: Logical diagram of the Bsmoc protection reaction.
Conclusion
The synthesis of this compound is a fundamental procedure for the incorporation of tryptophan into peptides using Bsmoc-based solid-phase peptide synthesis (SPPS). The protocol detailed in this guide provides a reliable method for obtaining this valuable building block. The unique properties of the Bsmoc group offer advantages in specific synthetic contexts, making this compound an important tool for peptide chemists and those involved in the development of peptide-based therapeutics. Careful execution of the experimental procedure and rigorous purification are essential to obtain a high-quality product suitable for demanding synthetic applications.
N-Bsmoc Protecting Group: A Technical Guide to its Core Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the various options available, the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (N-Bsmoc) protecting group has emerged as a compelling alternative to the widely used 9-fluorenylmethoxycarbonyl (Fmoc) group. This technical guide provides an in-depth exploration of the N-Bsmoc protecting group, focusing on its core cleavage mechanism, practical applications in peptide synthesis, and advantages over traditional methods.
Introduction to the N-Bsmoc Protecting Group
The N-Bsmoc group is a base-labile amino-protecting group primarily utilized in both solid-phase and solution-phase peptide synthesis.[1][2] Its key characteristic is its heightened sensitivity to basic conditions compared to the Fmoc group, allowing for deprotection under milder conditions. This feature is particularly advantageous in the synthesis of peptides containing sensitive amino acid sequences prone to base-catalyzed side reactions.[2][3]
One of the significant practical advantages of the Bsmoc group is the nature of its cleavage byproducts. Upon deprotection, the resulting byproducts are often water-soluble, which greatly simplifies the purification process, leading to higher yields and enhanced purity of the final peptide product.[4]
Core Mechanism of N-Bsmoc Deprotection
The cleavage of the N-Bsmoc protecting group proceeds via a Michael-acceptor-based deblocking process.[1][5] This mechanism is distinct from the β-elimination pathway of the Fmoc group. The deprotection is initiated by the nucleophilic attack of a base on the benzo[b]thiophene ring system.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: A base, typically a primary or secondary amine, acts as a nucleophile and attacks the activated double bond of the 1,1-dioxobenzo[b]thiophene moiety.
-
Michael-like Addition: This attack proceeds as a Michael-like addition, leading to the formation of a reactive intermediate.
-
Urethane Bond Cleavage: The formation of this intermediate destabilizes the urethane bond connecting the Bsmoc group to the amino acid's nitrogen atom.
-
Release of the Free Amine: The urethane bond is subsequently cleaved, releasing the deprotected amino group of the peptide and a rearranged, stable byproduct derived from the Bsmoc group.
This mechanism allows for the use of weaker or less concentrated bases for deprotection, thereby minimizing base-induced side reactions.[2]
Quantitative Comparison of Deprotection Conditions
While comprehensive, directly comparable quantitative data on the deprotection kinetics and yields of Bsmoc versus Fmoc under a wide range of conditions is not extensively tabulated in the literature, the available information consistently indicates that Bsmoc deprotection is significantly faster and can be achieved with milder bases.
For instance, while Fmoc removal typically requires treatment with a 20% solution of piperidine in DMF, Bsmoc can be efficiently cleaved using more dilute solutions of piperidine (e.g., 2%) or alternative, weaker bases.[2] One study demonstrated that when using Si-Diethylenetriamine as the deprotection agent, heating a solution of a Bsmoc-protected compound with microwaves at 90°C for 4 minutes resulted in less than 1% of the starting material remaining.[1] In contrast, stirring the same reaction mixture at room temperature for one hour only resulted in a 50% conversion.[1]
| Protecting Group | Deprotection Reagent | Concentration | Time | Yield | Notes |
| N-Bsmoc | 2% Piperidine in DMF | 2% (v/v) | Shorter than Fmoc | High | Reduced risk of diketopiperazine formation.[2] |
| N-Bsmoc | Si-Diethylenetriamine | 10 equivalents | 5 min (microwave) | High | Rapid deprotection.[1] |
| N-Bsmoc | Tris(2-aminoethyl)amine (TAEA) | 20 equivalents | 15 min (room temp) | High | Water-soluble byproducts simplify workup.[1] |
| N-Fmoc | 20% Piperidine in DMF | 20% (v/v) | Standard | High | Standard protocol, but can induce side reactions. |
Experimental Protocols
Synthesis of N-Bsmoc Protected Amino Acids
A general procedure for the synthesis of N-Bsmoc amino acids involves the reaction of the amino acid with a Bsmoc-donating reagent, such as 1,1-dioxobenzo[b]thiophene-2-ylmethyl N-succinimidyl carbonate (Bsmoc-OSu).
Materials:
-
Amino acid
-
Bsmoc-OSu
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino acid in a 10% sodium bicarbonate solution.
-
Add a solution of Bsmoc-OSu in dioxane dropwise to the amino acid solution with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Bsmoc protected amino acid.
Solid-Phase Peptide Synthesis (SPPS) using N-Bsmoc Amino Acids
The following protocol outlines a typical cycle for the incorporation of an N-Bsmoc protected amino acid in solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free amino group
-
N-Bsmoc protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base for coupling (e.g., DIEA, NMM)
-
DMF (peptide synthesis grade)
-
DCM (dichloromethane)
-
Deprotection solution (e.g., 2% piperidine in DMF or a solution of TAEA in DCM)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Coupling: a. Pre-activate the N-Bsmoc amino acid (3 equivalents) with the coupling reagent (3 equivalents) and a base (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
N-Bsmoc Deprotection: a. Add the deprotection solution to the resin and shake for the predetermined time (e.g., 2 x 10 minutes with 2% piperidine in DMF). b. Drain the deprotection solution.
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove the deprotection reagent and byproducts.
-
The resin is now ready for the next coupling cycle.
Conclusion
The N-Bsmoc protecting group offers a valuable tool for peptide chemists, particularly for the synthesis of complex and sensitive peptides. Its facile cleavage under mild basic conditions via a Michael-acceptor mechanism minimizes side reactions and the water-solubility of its byproducts simplifies purification. While the initial investment in synthesizing Bsmoc-protected amino acids may be a consideration, the potential for higher yields and purities in challenging peptide sequences makes it an attractive strategy for researchers and professionals in drug development and peptide-based therapeutics. As the demand for complex synthetic peptides continues to grow, the adoption of advanced protecting group strategies like N-Bsmoc will be crucial for advancing the field.
References
A Technical Guide to the Solubility of N-Boc-L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-tryptophan (N-Boc-L-tryptophan), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in various synthetic and formulation processes. This document outlines its solubility in different solvents, details a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in N-Boc-L-Tryptophan Solubility
N-Boc-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection enhances its utility in peptide synthesis by preventing unwanted side reactions.[1] The solubility of N-Boc-L-tryptophan is influenced by the physicochemical properties of both the tryptophan side chain and the Boc protecting group. Generally, it is a white to off-white solid.[1][2]
Solubility Profile of N-Boc-L-Tryptophan
While specific quantitative solubility data for N-Boc-L-tryptophan is not extensively available in the public domain, a qualitative understanding of its solubility in various common laboratory solvents has been established. The compound exhibits good solubility in a range of organic solvents, which is a key characteristic for its application in organic synthesis.[1][2] Conversely, its solubility in water is limited.[1]
Below is a summary of the qualitative solubility of N-Boc-L-tryptophan in different solvents.
| Solvent Class | Solvent | Solubility |
| Chlorinated Solvents | Dichloromethane | Soluble[1][2] |
| Chloroform | Soluble[2] | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | |
| Acetone | Soluble[2] | |
| Esters | Ethyl Acetate | Soluble[2] |
| Polar Protic Solvents | Water | Less Soluble[1] |
Note: The term "Soluble" indicates that the compound dissolves to a significant extent, while "Less Soluble" suggests limited dissolution.
Experimental Protocol for Solubility Determination
A common and straightforward method for determining the solubility of a solid compound like N-Boc-L-tryptophan in a liquid solvent is the gravimetric method.[3][4] This method involves preparing a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.[3][4]
Principle
A saturated solution is prepared by dissolving the solute in a solvent at a specific temperature until no more solute can be dissolved, and equilibrium is reached between the dissolved and undissolved solute.[3] The concentration of the solute in this saturated solution represents its solubility at that temperature.[3]
Apparatus and Materials
-
N-Boc-L-tryptophan
-
Selected solvent(s)
-
Conical flask or sealed vials
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Evaporating dish or pre-weighed vials
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Boc-L-tryptophan to a known volume of the chosen solvent in a conical flask or vial. The presence of undissolved solid is necessary to ensure saturation.[3]
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using a thermostatic shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette.
-
Filter the collected supernatant to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.[3]
-
Evaporate the solvent from the solution. This can be done at room temperature, under reduced pressure, or in a drying oven at a temperature below the decomposition point of N-Boc-L-tryptophan.
-
Once the solvent is completely removed, dry the residue to a constant weight in an oven.[3]
-
Weigh the evaporating dish with the dry residue.
-
-
Calculation of Solubility:
-
The weight of the dissolved N-Boc-L-tryptophan is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or moles/L, by dividing the mass of the solute by the volume of the solvent used.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of N-Boc-L-tryptophan solubility.
References
The Bsmoc Group in Peptide Synthesis: A Technical Guide to Enhanced Efficiency and Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity, particularly in the assembly of complex or sensitive peptide sequences. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the gold standard for solid-phase peptide synthesis (SPPS), the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group has emerged as a powerful alternative, offering distinct advantages in terms of deprotection kinetics, side-reaction suppression, and purification efficiency. This technical guide provides an in-depth exploration of the function and application of the Bsmoc group in modern peptide synthesis.
Core Principles of Bsmoc Chemistry
The Bsmoc group is a base-labile amino-protecting group, similar to Fmoc, but with a unique chemical structure that underpins its advantageous properties.[1][2] Its deprotection proceeds via a Michael-type addition mechanism, which allows for cleavage under milder basic conditions compared to the β-elimination mechanism of Fmoc.[2] This fundamental difference has significant implications for the synthesis of peptides prone to base-catalyzed side reactions.
Key Advantages Over Fmoc Chemistry:
-
Milder Deprotection Conditions: The Bsmoc group can be efficiently removed with weaker bases or lower concentrations of piperidine, minimizing side reactions such as aspartimide and diketopiperazine formation.[2][3][4]
-
Water-Soluble Byproducts: The byproducts generated during Bsmoc deprotection are often water-soluble, simplifying their removal during the washing steps in both solid-phase and solution-phase synthesis. This leads to cleaner crude peptides and potentially higher yields.[1][2]
-
Reduced Premature Deprotection: The steric bulk of the Bsmoc group provides enhanced stability, offering protection against premature cleavage during coupling steps.[1]
Quantitative Comparison of Bsmoc and Fmoc Deprotection
The selection of a protecting group is often guided by quantitative measures of its performance. The following tables summarize the comparative data for Bsmoc and Fmoc deprotection under various conditions.
| Protecting Group | Base (in DMF) | Deprotection Time | Efficacy/Observations | Reference |
| Bsmoc | 2% Piperidine | < 1 min | Rapid and complete deprotection. | [2] |
| Bsmoc | 5% Piperazine | ~5 min | Effective deprotection with a weaker base. | [5] |
| Bsmoc | Tris(2-aminoethyl)amine (TAEA) | Rapid | Forms a water-soluble adduct, ideal for solution-phase synthesis. | [2] |
| Fmoc | 20% Piperidine | 5-20 min | Standard condition, but can lead to side reactions. | [6] |
| Fmoc | 5% Piperazine | Slower than piperidine | Reduced diketopiperazine formation but slower deprotection. | [7] |
Table 1: Comparison of Deprotection Conditions for Bsmoc and Fmoc Groups.
| Peptide Sequence | Protecting Group | Deprotection Conditions | Diketopiperazine Formation | Reference |
| Prone to DKP formation | Bsmoc | 2% Piperidine in DMF | Minimized or eliminated | [2][4] |
| Prone to DKP formation | Fmoc | 20% Piperidine in DMF | Significant formation observed | [4][8] |
| Asp-Gly containing | Bsmoc | Weaker base | Less contamination from aminosuccinimide formation | [2] |
| Asp-Gly containing | Fmoc | Standard (20% Piperidine) | Increased aminosuccinimide formation | [2] |
Table 2: Impact of Protecting Group on Side Reaction Formation.
Experimental Protocols
Synthesis of Bsmoc-Amino Acids
The introduction of the Bsmoc protecting group onto an amino acid is a critical first step. The following is a general protocol for the synthesis of Bsmoc-amino acids.
Protocol 1: Synthesis of Bsmoc-Amino Acids
-
Preparation of Bsmoc-Cl: 1,1-Dioxobenzo[b]thiophene-2-methanol is reacted with triphosgene in an appropriate solvent (e.g., dichloromethane) to yield Bsmoc-Cl.[9]
-
Amino Acid Silylation: The desired amino acid is silylated using a reagent such as N,O-bis(trimethylsilyl)acetamide (BSA) to protect the carboxylic acid and any reactive side chains.
-
Bsmoc Protection: The silylated amino acid is then reacted with Bsmoc-Cl in a suitable solvent like dichloromethane at room temperature.
-
Workup and Purification: The reaction mixture is worked up to remove byproducts, and the resulting Bsmoc-amino acid is purified, typically by crystallization or chromatography.[9]
Solid-Phase Peptide Synthesis (SPPS) using Bsmoc Chemistry
The workflow for SPPS using Bsmoc-protected amino acids is analogous to the standard Fmoc protocol, with the key difference being the deprotection step.
Protocol 2: Bsmoc-SPPS Cycle
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deprotection: The Bsmoc group is removed from the resin-bound amino acid by treatment with a mild basic solution (e.g., 2% piperidine in DMF) for a short duration (typically 1-5 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the water-soluble Bsmoc byproducts.
-
Coupling: The next Bsmoc-protected amino acid is activated (e.g., with HBTU/DIEA) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled.
-
Final Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA with scavengers).
Visualizing Bsmoc-Related Workflows
Bsmoc Deprotection and Workup Advantage
The following diagram illustrates the deprotection mechanism of the Bsmoc group and highlights the simplified purification due to the formation of a water-soluble byproduct.
Caption: Bsmoc deprotection workflow highlighting byproduct solubility.
Synthesis of Bsmoc-N-Methyl Amino Acids
N-methylated amino acids are crucial for developing peptides with improved pharmacokinetic properties. The Bsmoc group is compatible with the synthesis of these modified building blocks.
Caption: Workflow for the synthesis of Bsmoc-N-methyl amino acids.
Conclusion
The Bsmoc protecting group offers a compelling alternative to the traditional Fmoc group in peptide synthesis, particularly for challenging sequences. Its unique deprotection mechanism under milder basic conditions leads to a reduction in common side reactions and simplifies the purification process through the formation of water-soluble byproducts. For researchers and drug development professionals seeking to optimize peptide synthesis protocols, enhance purity, and improve overall efficiency, the adoption of Bsmoc chemistry represents a significant step forward. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of the Bsmoc group in the synthesis of a wide range of peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of N-Bsmoc Protecting Groups
The strategic use of temporary protecting groups for the α-amino function of amino acids is a cornerstone of modern peptide synthesis. While the acid-labile tert-Butoxycarbonyl (Boc) and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) groups have dominated the field, their respective cleavage conditions can promote side reactions or be incompatible with sensitive residues. This necessitated the development of novel protecting groups with unique deprotection mechanisms and milder cleavage conditions. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group, developed by Louis A. Carpino and his team, emerged as a powerful alternative, operating via a Michael-acceptor-based deblocking process.
Discovery and Rationale
The development of the Bsmoc group was driven by the need for a protecting group more sensitive to bases than Fmoc, allowing for milder deprotection conditions and offering a distinct selectivity profile. Unlike the Fmoc group, which is cleaved via a β-elimination mechanism, the Bsmoc group was engineered to be removed through a Michael addition pathway.[1] This fundamental difference in mechanism confers several advantages, including faster deprotection, the use of weaker bases, and the generation of water-soluble byproducts, which significantly simplifies purification protocols, especially in solution-phase synthesis.[2][3]
The core of the Bsmoc structure is the 1,1-dioxobenzo[b]thiophene moiety, which acts as an efficient Michael acceptor. The steric hindrance provided by the structure prevents the premature or competitive deblocking that was observed with earlier, related protecting groups like Bspoc.[3][4]
Synthesis of Bsmoc Precursors and Protected Amino Acids
The Bsmoc group is typically introduced using an activated form, such as Bsmoc-chloride (Bsmoc-Cl) or N-Bsmoc-succinimide (Bsmoc-OSu). The key precursor, 1,1-dioxobenzo[b]thiophen-2-ylmethanol (Bsmoc-OH), is synthesized from commercially available benzo[b]thiophene via hydroxymethylation followed by peracid oxidation.[5]
This alcohol can then be converted to Bsmoc-Cl with reagents like triphosgene or to Bsmoc-OSu.[6] Amino acids are subsequently acylated using these reagents to yield the N-Bsmoc-protected derivatives.[5]
The Michael Addition Deblocking Pathway
The defining feature of the Bsmoc group is its unique deprotection mechanism. A primary or secondary amine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated sulfone system (a Michael addition). This initial attack forms a labile intermediate adduct, which rapidly collapses to release the free amino group of the peptide, carbon dioxide, and a stable, modified scavenger molecule.[5]
This contrasts sharply with the E1cb-type β-elimination mechanism of Fmoc deprotection. The resulting deblocking byproduct from the Bsmoc group is typically a highly polar, water-soluble adduct, which allows for simple aqueous extraction during workup in solution-phase synthesis, leading to higher yields and purity.[2][3]
Quantitative Data and Comparisons
The Bsmoc group exhibits distinct properties when compared to the industry-standard Fmoc group.
Table 1: Comparison of Deprotection Conditions
| Protecting Group | Reagent | Concentration | Typical Time | Byproduct Solubility |
|---|---|---|---|---|
| Fmoc | Piperidine in DMF | 20-50% | 5-20 min | Organic Soluble |
| Bsmoc | Piperidine in DMF | 2%[4] | < 5 min | Water Soluble Adduct[2] |
| Bsmoc | Tris(2-aminoethyl)amine (TAEA) in DCM | 2% | < 5 min | Water Soluble Adduct[5] |
| Bsmoc | N-methylcyclohexylamine in DCM | 10% | Selective vs. Fmoc | Water Soluble Adduct[5] |
Table 2: Chemical Stability Profile of N-Bsmoc
| Condition | Reagent | Stability of Bsmoc Group | Target Protecting Group |
|---|---|---|---|
| Strong Acid | Neat Trifluoroacetic Acid (TFA) | Stable (up to 24h)[5] | Boc, Trt, Pbf |
| Moderate Acid | Saturated HCl in Acetic Acid | Stable (up to 24h)[5] | Boc |
| Hindered Base | 10% Diisopropylamine in DCM | Stable | Fmoc (selective cleavage) |
| Very Strong Acid | Saturated HBr in Acetic Acid | Degradation occurs[5] | Z, Tos |
Key Advantages and Applications
The unique properties of the Bsmoc group offer significant advantages in specific applications:
-
Milder Conditions: Deprotection can be achieved with weaker or more dilute bases compared to Fmoc, which is beneficial for sensitive peptide sequences prone to side reactions like aspartimide formation.[3][4] Syntheses involving base-sensitive Asp-Gly units showed less contamination with Bsmoc chemistry.[3]
-
Simplified Purification: In solution-phase synthesis, the water-soluble byproducts allow for simple washing with water or brine instead of acidic buffers, leading to cleaner phase separations and improved yields.[3][4]
-
Orthogonal Selectivity: By carefully selecting the base, Bsmoc and Fmoc can be used orthogonally. For instance, hindered amines can selectively cleave Fmoc in the presence of Bsmoc, while reagents like TAEA can selectively cleave Bsmoc in the presence of Fmoc.[3][5]
-
Reduced Side Reactions: The high base lability allows for the use of conditions that can suppress side reactions like diketopiperazine formation.[4]
-
Improved Couplings: In some cases, the Bsmoc group has been shown to improve difficult coupling reactions. For example, the challenging Aib-Aib coupling yield was improved by ~13% when using Bsmoc instead of Fmoc.[5]
-
UV-Monitoring: The Bsmoc group possesses a styrene chromophore, which allows for spectrophotometric monitoring of resin loading and cleavage, similar to the Fmoc group.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Bsmoc-Amino Acids via Bsmoc-OSu [6]
-
Suspend the desired amino acid in dichloromethane (DCM).
-
Add N,O-bis(trimethylsilyl)acetamide and stir until the solution becomes clear to form the silylated amino acid.
-
Add a solution of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl Carbonate (Bsmoc-OSu) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and acidify to pH 2-3 with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude N-Bsmoc-amino acid, which can be purified by crystallization.
Protocol 2: General Procedure for N-Bsmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [1]
-
Wash the Bsmoc-protected peptide-resin with DMF (3x).
-
Add a solution of 2-5% piperidine in DMF to the resin.
-
Agitate the mixture for 3-7 minutes at room temperature.
-
Drain the deprotection solution from the resin.
-
Wash the resin thoroughly with DMF (3-5x) and then with the solvent for the subsequent coupling step (e.g., DCM or DMF) to prepare for the next coupling cycle.
Protocol 3: Deprotection in Rapid Solution-Phase Synthesis [3]
-
Following the coupling step in a solvent like DCM, add 2% tris(2-aminoethyl)amine (TAEA) directly to the reaction mixture.
-
Stir for 3-5 minutes at room temperature until deprotection is complete (monitor by TLC).
-
Add water or saturated NaCl solution to the reaction vessel.
-
Separate the organic layer containing the deprotected peptide. The aqueous layer will contain the TAEA-adduct byproduct.
-
The organic layer can be directly used for the next coupling step without isolation of the intermediate peptide.
Conclusion
The N-Bsmoc protecting group represents a significant development in peptide chemistry, offering a valuable orthogonal alternative to the widely used Fmoc and Boc groups. Its unique Michael-addition deprotection mechanism allows for exceptionally mild cleavage conditions and generates water-soluble byproducts, streamlining purification protocols and enhancing yields. For researchers and drug development professionals working on sensitive or complex peptides, Bsmoc chemistry provides a powerful tool to overcome common challenges in both solid-phase and solution-phase synthesis, ultimately facilitating the creation of novel and complex peptide-based therapeutics.
References
- 1. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
N-Bsmoc-L-tryptophan CAS number and molecular weight
For researchers, scientists, and professionals in drug development, N-Boc-L-tryptophan is a cornerstone molecule. This derivative of the essential amino acid L-tryptophan is fundamental in the precise, stepwise construction of peptides, making it an indispensable tool in the synthesis of therapeutics, diagnostics, and research probes. This technical guide provides comprehensive information on its chemical properties, synthesis, and applications.
Core Compound Data
N-(tert-butoxycarbonyl)-L-tryptophan, commonly abbreviated as N-Boc-L-tryptophan, is characterized by the temporary blocking of its alpha-amino group by a tert-butyloxycarbonyl (Boc) protecting group. This modification is crucial for preventing unwanted side reactions during peptide synthesis. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 13139-14-5 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [3] |
| Molecular Weight | 304.34 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥97% | [1] |
Synthesis and Experimental Protocols
The Boc protecting group can be introduced onto the L-tryptophan molecule through a straightforward synthetic procedure. The following protocol details a common method for the preparation of N-Boc-L-tryptophan.
Experimental Protocol: Synthesis of N-Boc-L-tryptophan[4]
Materials:
-
L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Aqueous Hydrochloric Acid (HCl)
Procedure:
-
A solution of L-tryptophan (50 mmol) is prepared in a 1:1 mixture of water and dioxane (200 mL).
-
To this solution, di-tert-butyl dicarbonate (50 mmol) and 1 M NaOH (50 mL) are added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Following the reaction period, the pH of the mixture is adjusted to approximately 2.4 by the addition of aqueous HCl.
-
The product is then extracted from the aqueous mixture using ethyl acetate (2 x 150 mL).
-
The combined organic phases are evaporated to dryness to yield N-Boc-L-tryptophan as a white solid.
This protocol provides a reliable method for producing N-Boc-L-tryptophan with a reported yield of around 69%.
Role in Peptide Synthesis
N-Boc-L-tryptophan is a vital building block in both solid-phase peptide synthesis (SPPS) and solution-phase methods.[1] The Boc group effectively shields the amino group from reacting out of turn. Once the desired coupling reaction at the C-terminus is complete, the Boc group can be easily and selectively removed under mild acidic conditions, which regenerates the free amine for the next coupling step in the growing peptide chain.[1][2] The indole side chain of the tryptophan residue, which can be prone to oxidation, may also be protected, often with another Boc group (Boc-Trp(Boc)-OH), particularly in Fmoc-based synthesis strategies.[4]
The workflow for the initial step of Boc protection in the synthesis of N-Boc-L-tryptophan can be visualized as follows:
Applications in Drug Development and Research
The incorporation of tryptophan residues into peptides can significantly influence their three-dimensional structure and biological activity, often playing a role in molecular recognition and binding events.[1] Consequently, N-Boc-L-tryptophan is frequently used in the synthesis of peptides for therapeutic applications and in the development of new drugs, including those targeting neurological disorders by leveraging the indole structure's relationship to serotonin pathways.[2][5] Its use as a starting material or intermediate is also prevalent in the synthesis of various pharmacologically active compounds.[2]
References
Methodological & Application
Application Notes and Protocols for N-Bsmoc-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The choice of protecting groups for the α-amino function of amino acids is critical to the success of SPPS, influencing coupling efficiency, the extent of side reactions, and the overall purity of the final peptide. Tryptophan, with its reactive indole side chain, presents unique challenges during SPPS, being susceptible to oxidation and acid-catalyzed side reactions.
The N-Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group offers a valuable alternative to the more common Fmoc (9-fluorenylmethyloxycarbonyl) group for the protection of L-tryptophan. The Bsmoc group is significantly more labile to basic conditions, allowing for deprotection under milder conditions. This property is particularly advantageous in the synthesis of complex or aggregation-prone peptides and can help minimize base-catalyzed side reactions such as diketopiperazine formation and aspartimide formation.
These application notes provide a comprehensive overview of the use of N-Bsmoc-L-tryptophan in SPPS, including detailed experimental protocols, a comparison with other protecting groups, and visualizations of the chemical processes involved.
Advantages of this compound in SPPS
The use of this compound offers several key advantages in SPPS:
-
Milder Deprotection Conditions: The Bsmoc group can be cleaved using dilute solutions of piperidine (e.g., 2-5%) or other weak bases, in contrast to the standard 20% piperidine used for Fmoc deprotection. This reduces the overall exposure of the growing peptide chain to harsh basic conditions.
-
Reduced Side Reactions: The milder deprotection conditions help to minimize common base-induced side reactions. This is particularly beneficial for sequences prone to:
-
Diketopiperazine formation: A common side reaction at the dipeptide stage, especially with proline as the second amino acid.
-
Aspartimide formation: A side reaction involving aspartic acid residues that can lead to racemization and the formation of β-aspartyl peptides.
-
-
Prevention of Tryptophan Degradation: While the primary advantage of Bsmoc is its base lability for the α-amino group, the use of a protecting group on the tryptophan nitrogen itself, such as Boc (tert-butyloxycarbonyl), is crucial for preventing side reactions on the indole ring during the final acidic cleavage from the resin. The combination of an Nα-Bsmoc group for temporary protection and an Nin-Boc group for side-chain protection offers a robust strategy for synthesizing tryptophan-containing peptides.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published in a comparative format, the following table summarizes the expected qualitative and semi-quantitative advantages based on the properties of the Bsmoc protecting group compared to Fmoc and the importance of side-chain protection for tryptophan.
| Protecting Group Strategy | Deprotection Conditions | Coupling Efficiency | Prevention of Tryptophan Side Reactions (Acid Cleavage) | Prevention of Base-Induced Side Reactions |
| N-Bsmoc-Trp(Boc)-OH | 2-5% Piperidine in DMF | High | High (due to Nin-Boc) | High (due to milder base) |
| N-Fmoc-Trp(Boc)-OH | 20% Piperidine in DMF | High | High (due to Nin-Boc) | Moderate |
| N-Fmoc-Trp-OH | 20% Piperidine in DMF | High | Low (unprotected indole) | Moderate |
Experimental Protocols
Resin Preparation and Swelling
Objective: To prepare the solid support for peptide synthesis.
Materials:
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Protocol:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF from the vessel.
First Amino Acid Coupling (Loading onto 2-Chlorotrityl Chloride Resin)
Objective: To attach the first this compound to the resin.
Materials:
-
Swollen 2-chlorotrityl chloride resin
-
This compound(Boc)-OH
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (for capping)
Protocol:
-
Dissolve this compound(Boc)-OH (1.5 equivalents relative to the resin loading capacity) in DCM.
-
Add DIPEA (3.0 equivalents) to the amino acid solution and mix.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Drain the reaction solution.
-
To cap any remaining unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DCM followed by DMF.
SPPS Cycle for Subsequent Amino Acids
This cycle consists of deprotection and coupling steps, repeated for each amino acid in the peptide sequence.
Objective: To remove the Bsmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Peptide-resin with N-terminal Bsmoc protection
-
Deprotection solution: 2-5% (v/v) piperidine in DMF
Protocol:
-
Wash the peptide-resin with DMF (3 times).
-
Add the Bsmoc deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature. A second treatment of 5-10 minutes can be performed to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Objective: To couple the next N-Fmoc or N-Bsmoc protected amino acid to the deprotected N-terminus.
Materials:
-
Deprotected peptide-resin
-
N-Fmoc or N-Bsmoc protected amino acid (3-5 equivalents)
-
Coupling reagent, e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF
Protocol:
-
In a separate vial, dissolve the protected amino acid and HATU in DMF.
-
Add DIPEA to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the peptide-resin with DMF (3 times).
-
(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin (dried)
-
Cleavage cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
SPPS Workflow using this compound
Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is a base-labile amino-protecting group utilized in peptide synthesis. It offers distinct advantages over the more common 9-fluorenylmethyloxycarbonyl (Fmoc) group, primarily its increased sensitivity to basic conditions. This property allows for the use of milder or more dilute basic reagents for its removal, which can be crucial for the synthesis of peptides containing sensitive amino acid sequences prone to side reactions such as aspartimide or diketopiperazine formation.[1][2][3] These application notes provide detailed conditions and protocols for the cleavage of the N-Bsmoc group in both solid-phase and solution-phase peptide synthesis.
Cleavage Principle
The cleavage of the N-Bsmoc group proceeds through a base-initiated β-elimination mechanism, similar to the Fmoc group. The increased lability of the Bsmoc group is attributed to the electron-withdrawing nature of the benzo[b]thiophene dioxide core. Upon treatment with a base, typically a secondary amine like piperidine, a proton is abstracted from the β-carbon of the protecting group, leading to the elimination of the carbamate and the formation of a stable dibenzofulvene-like byproduct which forms an adduct with the base.[2][4] This adduct is generally highly soluble and easily washed away from the peptide.[2]
Quantitative Data for N-Bsmoc Cleavage
The following table summarizes the quantitative data for the cleavage of the N-Bsmoc protecting group under various conditions.
| Parameter | Condition | Application | Notes | Reference |
| Cleavage Reagent | 2% (v/v) Piperidine in DMF | Solid-Phase Peptide Synthesis (SPPS) | A commonly cited condition that leverages the high base sensitivity of Bsmoc. | [1] |
| 2% (v/v) Tris(2-aminoethyl)amine (TAEA) in DCM | Solution-Phase Peptide Synthesis | Useful for solution-phase synthesis where byproducts can be removed by aqueous extraction. | [4] | |
| Reaction Time | Half-life of ~2.4 minutes | SPPS & Solution-Phase | Determined with 2 equivalents of piperidine, indicating rapid cleavage. | [5] |
| 7 minutes | SPPS | A practical reaction time used to ensure complete deprotection. | [4] | |
| Side Reactions | Aminosuccinimide formation | SPPS | Reduced compared to standard Fmoc chemistry due to the use of milder/less concentrated base. | [1][3] |
| Diketopiperazine (DKP) formation | SPPS | Bsmoc protection can suppress DKP formation in sensitive sequences. | [1][2] |
Experimental Protocols
Protocol 1: N-Bsmoc Cleavage in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard cycle for the removal of the N-Bsmoc group from a peptide-resin during SPPS.
Materials:
-
Bsmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Deprotection Solution: 2% (v/v) piperidine in DMF. Prepare fresh.
Procedure:
-
Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add the 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry at room temperature for 7 minutes.
-
Reagent Removal: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove the cleavage byproducts and excess reagents.
-
DCM Wash (Optional): Perform a final wash with DCM (2 x 10 mL per gram of resin) if the subsequent coupling reaction is performed in a solvent other than DMF.
-
Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.
Protocol 2: N-Bsmoc Cleavage in Solution-Phase Peptide Synthesis
This protocol outlines the cleavage of the N-Bsmoc group from a peptide in solution.
Materials:
-
Bsmoc-protected peptide dissolved in a suitable organic solvent (e.g., Dichloromethane - DCM)
-
Tris(2-aminoethyl)amine (TAEA)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution or water for extraction
Procedure:
-
Reaction Setup: Dissolve the Bsmoc-protected peptide in DCM.
-
Deprotection: Add 2% (v/v) TAEA to the solution.
-
Reaction Monitoring: Monitor the progress of the deprotection by an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 10-20 minutes at room temperature.
-
Aqueous Workup: Upon completion, add water or a saturated sodium chloride solution to the reaction mixture and perform a liquid-liquid extraction. The TAEA-adduct byproduct is highly water-soluble and will be removed in the aqueous phase.[4]
-
Phase Separation: Separate the organic phase containing the deprotected peptide.
-
Drying and Concentration: Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the deprotected peptide.
Visualizations
Caption: Mechanism of N-Bsmoc deprotection.
Caption: SPPS workflow for N-Bsmoc cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
N-Bsmoc-L-tryptophan: Applications in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Bsmoc-L-tryptophan is a pivotal protected amino acid derivative that serves as a versatile building block in the synthesis of a wide array of therapeutic candidates. Its unique structure, featuring the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, allows for the strategic incorporation of the tryptophan moiety in complex molecular architectures. The indole side chain of tryptophan is a common motif in many biologically active compounds, making this compound an indispensable tool in drug discovery.[1][2]
These application notes provide an overview of the utility of this compound in two key areas of drug discovery: the synthesis of peptide-based therapeutics and the development of small molecule drug candidates, with a focus on indole functionalization. Detailed protocols and quantitative data are presented to facilitate the practical application of this valuable synthetic precursor.
Application Note 1: Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the development of peptide-based drugs.[3] The Boc protecting group ensures that the alpha-amino group of tryptophan remains unreactive during the coupling of subsequent amino acids in the growing peptide chain. This allows for the precise and controlled assembly of peptides with specific sequences and biological functions.[3]
The general workflow of SPPS using this compound involves a cyclical process of deprotection, coupling, and washing steps, all performed on a solid resin support. The Boc group is typically removed under mild acidic conditions, which preserves the integrity of the peptide and other protecting groups.[3]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using this compound
References
Application Notes and Protocols for Incorporating N-Bsmoc-L-tryptophan into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of N-(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonyl-L-tryptophan (N-Bsmoc-L-tryptophan) into peptide sequences using solid-phase peptide synthesis (SPPS). The Bsmoc protecting group offers a viable alternative to the more common Fmoc group for N-terminal protection, with potential advantages in terms of deprotection byproduct solubility and milder deprotection conditions.
Introduction to this compound
This compound is an amino acid derivative used in peptide synthesis where the α-amino group is protected by the Bsmoc group. The Bsmoc group is a base-labile protecting group, similar in function to the Fmoc group. However, the deprotection of Bsmoc proceeds via a Michael addition mechanism, which can result in water-soluble byproducts, potentially simplifying the purification process of the final peptide.[1]
Due to the acid-sensitive nature of the indole side chain of tryptophan, it is highly recommended to use this compound with the indole nitrogen protected, most commonly with the acid-labile tert-butyloxycarbonyl (Boc) group. Therefore, the building block of choice for incorporating tryptophan using Bsmoc chemistry is N-Bsmoc-L-Trp(Boc)-OH . This dual protection strategy ensures the integrity of the tryptophan residue throughout the synthesis.
Key Advantages of Bsmoc Chemistry
The use of the Bsmoc protecting group can offer several advantages over traditional Fmoc chemistry, particularly for sensitive peptide sequences:
-
Milder Deprotection Conditions: The Bsmoc group can often be removed using weaker bases or lower concentrations of piperidine compared to the standard 20% piperidine in DMF used for Fmoc removal. This can minimize base-catalyzed side reactions.
-
Simplified Purification: The byproducts of Bsmoc deprotection are reported to be more water-soluble than the dibenzofulvene-piperidine adduct generated during Fmoc deprotection.[1] This can facilitate the removal of impurities during washing steps and final purification.
-
Improved Yields and Purity: In some cases, the use of Bsmoc chemistry can lead to higher yields and purity of the crude peptide due to cleaner deprotection and fewer side reactions.[1]
Experimental Protocols
The following protocols outline the key steps for incorporating N-Bsmoc-L-Trp(Boc)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Resin Preparation and Swelling
Standard resins used in Fmoc-based SPPS, such as Rink Amide or Wang resin, are suitable for Bsmoc chemistry.
-
Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour before the first coupling step. For a 0.1 mmol scale synthesis, typically 100-200 mg of resin is used.
Coupling of N-Bsmoc-L-Trp(Boc)-OH
Standard coupling reagents used in peptide synthesis can be employed for the coupling of N-Bsmoc-L-Trp(Boc)-OH. Activation with HBTU/HOBt or HATU/HOAt is recommended to ensure efficient coupling and minimize racemization.[2][3]
-
Deprotection of the N-terminus: If coupling to a growing peptide chain, deprotect the N-terminal Fmoc or Bsmoc group of the resin-bound peptide (see section 3.3).
-
Amino Acid Activation:
-
In a separate vial, dissolve N-Bsmoc-L-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen and deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Deprotection of the Bsmoc Group
The Bsmoc group is removed by treatment with a secondary amine, typically piperidine in DMF. Milder conditions compared to standard Fmoc deprotection can often be used.
-
Deprotection Solution: Prepare a solution of 2-10% (v/v) piperidine in DMF. The optimal concentration may need to be determined empirically for a specific sequence.
-
Deprotection Reaction:
-
Add the deprotection solution to the resin-bound peptide.
-
Agitate the reaction vessel at room temperature. A two-step deprotection is often employed: a short treatment of 2-5 minutes, followed by draining and a longer treatment of 10-20 minutes.
-
-
Washing: After deprotection, wash the resin thoroughly with DMF to remove the cleaved Bsmoc-piperidine adduct and excess piperidine.
Chain Elongation
Repeat the coupling (section 3.2) and deprotection (section 3.3) steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection of the Trp(Boc) Group
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on the tryptophan indole, are removed simultaneously using a strong acid cocktail.
-
Washing and Drying: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for peptides containing tryptophan. A common and effective cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Safety Note: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[4]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Data Presentation
The following tables provide a summary of typical reaction conditions and a qualitative comparison between Bsmoc and Fmoc protecting groups for the incorporation of tryptophan.
Table 1: Typical Reaction Parameters for N-Bsmoc-L-Trp(Boc)-OH Incorporation
| Parameter | Condition | Notes |
| Resin | Rink Amide or Wang | Choice depends on desired C-terminus. |
| Amino Acid | N-Bsmoc-L-Trp(Boc)-OH | 3-5 equivalents |
| Coupling Reagent | HBTU/HOBt or HATU/HOAt | 3-5 equivalents |
| Base (Activation) | DIPEA | 2 equivalents relative to amino acid |
| Coupling Time | 1-2 hours | Monitor with Kaiser test. |
| Deprotection Reagent | 2-10% Piperidine in DMF | Milder conditions than for Fmoc may be sufficient. |
| Deprotection Time | 2 x (2-20 minutes) | Two-step deprotection is common. |
| Cleavage Cocktail | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Effective for Trp(Boc) deprotection and scavenging. |
| Cleavage Time | 2-4 hours |
Table 2: Qualitative Comparison of Bsmoc and Fmoc Strategies for Tryptophan Incorporation
| Feature | Bsmoc Strategy | Fmoc Strategy |
| N-terminal Protection | Bsmoc | Fmoc |
| Trp Side-Chain Protection | Boc | Boc |
| Deprotection Conditions | Mildly basic (e.g., 2-10% piperidine in DMF) | Basic (typically 20% piperidine in DMF) |
| Deprotection Byproducts | Generally water-soluble | Dibenzofulvene-piperidine adduct (less soluble) |
| Purification | Potentially simplified | May require more extensive washing to remove byproducts |
| Side Reactions | Potentially fewer base-catalyzed side reactions | Risk of side reactions with sensitive sequences |
Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the incorporation of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating N-Bsmoc-L-Trp(Boc)-OH.
Caption: Bsmoc deprotection mechanism via Michael addition.
Caption: Orthogonal protection strategy for N-Bsmoc-L-Trp(Boc)-OH.
References
Application Notes and Protocols for the Synthesis of Tryptophan-Containing Peptides using N-Bsmoc-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Bsmoc-L-tryptophan in the solid-phase peptide synthesis (SPPS) of peptides containing tryptophan residues. The unique properties of the 1,1-dioxo-benzo[b]thiophene-2-ylmethoxycarbonyl (Bsmoc) protecting group offer distinct advantages over the more conventional 9-fluorenylmethoxycarbonyl (Fmoc) group, particularly in the context of sensitive amino acids like tryptophan.
Introduction to this compound in Peptide Synthesis
Tryptophan is a critical amino acid in many biologically active peptides. However, its indole side chain is susceptible to oxidation and degradation under the acidic conditions often employed during peptide cleavage from the solid support. The choice of the Nα-protecting group is therefore crucial to ensure the integrity of the final peptide product. This compound presents a valuable alternative to standard Fmoc-protected tryptophan, primarily due to its unique deprotection mechanism.
The Bsmoc group is cleaved under milder, non-nucleophilic basic conditions, which can help to minimize side reactions associated with the tryptophan indole nucleus. Furthermore, the byproducts of Bsmoc cleavage are generally water-soluble, facilitating their removal during purification and potentially leading to higher purity of the crude peptide.
Key Advantages of the Bsmoc Protecting Group
The Bsmoc protecting group offers several advantages in SPPS, particularly for sequences containing sensitive residues like tryptophan. A comparison with the widely used Fmoc group highlights these benefits.
| Feature | Bsmoc Protecting Group | Fmoc Protecting Group |
| Deprotection Mechanism | Michael Addition | β-Elimination |
| Deprotection Conditions | Milder basic/nucleophilic conditions (e.g., piperidine, DBU) | Stronger basic conditions (typically 20% piperidine in DMF) |
| Byproducts | Often water-soluble, facilitating purification | Dibenzofulvene-piperidine adduct, less polar |
| Potential Side Reactions | Reduced risk of side reactions due to milder conditions | Potential for side reactions with sensitive residues |
| Purification | Simplified due to water-soluble byproducts | Can be more complex due to byproduct properties |
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of a tryptophan-containing peptide using this compound. Optimization may be required based on the specific peptide sequence and the instrumentation used.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation. After swelling, drain the DMF.
This compound Coupling
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF. Add diisopropylethylamine (DIEA) (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Bsmoc Deprotection
-
Deprotection Solution: Prepare a solution of 2-5% piperidine in DMF. The use of a milder base concentration compared to standard Fmoc deprotection is a key advantage of the Bsmoc group.
-
Deprotection Reaction: Add the deprotection solution to the resin and agitate for 5-10 minutes at room temperature. A second treatment for 5-10 minutes can be performed to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove the cleaved Bsmoc-piperidine adduct.
Chain Elongation
Repeat the coupling and deprotection cycles for the subsequent amino acids in the peptide sequence until the desired length is achieved.
Cleavage and Final Deprotection
The indole side chain of tryptophan is sensitive to strong acids. Therefore, a cleavage cocktail containing scavengers is essential to prevent degradation.
-
Washing and Drying: After the final deprotection step, wash the peptidyl-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common cocktail for tryptophan-containing peptides is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
Due to the limited availability of specific quantitative data for the synthesis of peptides using this compound in the public literature, the following table presents illustrative data for the synthesis of a model hexapeptide (e.g., Trp-Ala-Gly-Val-Ile-Ser). This data is intended to provide a realistic expectation of outcomes and should be adapted based on experimental results.
| Parameter | Illustrative Value |
| Model Peptide Sequence | Trp-Ala-Gly-Val-Ile-Ser |
| Resin | Rink Amide (0.5 mmol/g) |
| Scale | 0.1 mmol |
| Coupling Efficiency (per step) | >99% |
| Overall Crude Yield | 75-85% |
| Crude Peptide Purity (by RP-HPLC) | 65-75% |
| Final Purity (after purification) | >98% |
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for SPPS.
Bsmoc Deprotection Mechanism
Caption: Bsmoc deprotection via Michael addition.
Application Notes and Protocols for Monitoring N-Bsmoc-L-tryptophan Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving N-Bsmoc-L-tryptophan, a key building block in solid-phase peptide synthesis (SPPS). The protocols focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical techniques for ensuring reaction completion, purity of intermediates, and final product quality.
Introduction to this compound and its Analysis
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group is a base-labile amine protecting group used in peptide synthesis. It offers an alternative to the more common Fmoc group, with distinct advantages in certain applications. Monitoring the coupling and deprotection steps of this compound is crucial for the successful synthesis of tryptophan-containing peptides, as the indole side chain of tryptophan is susceptible to modification during synthesis and cleavage.
Analytical techniques such as HPLC and LC-MS are indispensable for real-time reaction monitoring and quality control in peptide synthesis. These methods allow for the quantitative assessment of starting material consumption, product formation, and the detection of any side products.
Analytical Techniques
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for monitoring the progress of this compound reactions. The Bsmoc group contains a chromophore that allows for sensitive UV detection.
Protocol: Monitoring this compound Coupling Reaction
This protocol is designed to monitor the acylation of a resin-bound amine with this compound.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
This compound
-
Amino-functionalized resin
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Solvents for SPPS (e.g., DMF, DCM)
Procedure:
-
Reaction Sampling: At designated time points (e.g., 0, 15, 30, 60 minutes) during the coupling reaction, withdraw a small sample of the peptide-resin (approx. 2-3 mg).
-
Sample Preparation:
-
Wash the resin sample with DMF (3x) and DCM (3x) to remove unreacted reagents.
-
Dry the resin under a stream of nitrogen.
-
Add 200 µL of the cleavage cocktail to the dried resin and allow it to react for 1-2 hours to cleave the peptide from the resin.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.
-
Reconstitute the peptide in 500 µL of Mobile Phase A/B (50:50).
-
-
HPLC Analysis:
-
Inject 20 µL of the prepared sample onto the HPLC system.
-
Run a gradient elution to separate the unreacted starting material from the product.
-
Monitor the elution profile at a suitable wavelength for the Bsmoc chromophore (typically around 280 nm or 300 nm).
-
Data Interpretation:
The progress of the reaction is monitored by observing the decrease in the peak area of the starting material (free amine) and the increase in the peak area of the this compound-coupled product. The reaction is considered complete when the peak corresponding to the starting material is no longer detectable.
Quantitative Data Summary: this compound Coupling Reaction
| Time Point (minutes) | Starting Material Peak Area (arbitrary units) | Product Peak Area (arbitrary units) | % Completion |
| 0 | 1,500,000 | 0 | 0 |
| 15 | 750,000 | 780,000 | ~50 |
| 30 | 150,000 | 1,450,000 | ~90 |
| 60 | < 10,000 | 1,550,000 | >99 |
Protocol: Monitoring N-Bsmoc Deprotection
This protocol is used to monitor the removal of the Bsmoc group from the N-terminus of a peptide.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5)
-
Bsmoc-protected peptide-resin
Procedure:
-
Reaction Sampling: Take small aliquots of the peptide-resin at various time points (e.g., 0, 2, 5, 10 minutes) during the deprotection reaction.
-
Sample Preparation:
-
Immediately quench the deprotection reaction for the sampled resin by washing with DMF.
-
Wash the resin with DCM.
-
Cleave the peptide from the resin using the cleavage cocktail as described in the coupling protocol.
-
Prepare the sample for HPLC analysis as previously described.
-
-
HPLC Analysis:
-
Inject the sample and run a suitable gradient.
-
Monitor the disappearance of the Bsmoc-protected peptide and the appearance of the deprotected peptide.
-
Quantitative Data Summary: N-Bsmoc Deprotection
| Time Point (minutes) | Bsmoc-Peptide Peak Area (arbitrary units) | Deprotected Peptide Peak Area (arbitrary units) | % Deprotection |
| 0 | 2,000,000 | 0 | 0 |
| 2 | 800,000 | 1,100,000 | ~60 |
| 5 | 100,000 | 1,950,000 | ~95 |
| 10 | < 5,000 | 2,050,000 | >99 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both chromatographic separation and mass identification, offering a higher level of confidence in peak assignment. This is particularly useful for identifying side products and confirming the mass of the desired product.
Protocol: LC-MS Analysis of this compound Reactions
Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Prepared peptide samples (as for HPLC analysis)
Procedure:
-
Sample Preparation: Prepare samples as described in the HPLC protocols.
-
LC-MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the sample.
-
Run a suitable gradient elution.
-
The mass spectrometer should be operated in positive ion mode, scanning a mass range appropriate for the expected masses of the starting materials, products, and potential side products.
-
Data Interpretation:
The retention times of the peaks in the total ion chromatogram (TIC) are correlated with their respective mass spectra. Extracted ion chromatograms (EICs) for the specific m/z values of the expected species can be used for quantification and to confirm the presence or absence of reactants and products.
Quantitative Data Summary: LC-MS Purity Analysis of Crude Peptide
| Compound | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Relative Abundance (%) |
| Desired Peptide | 1234.5 | 1234.6 | 92.5 |
| Deletion Product (-Trp) | 1048.4 | 1048.5 | 3.2 |
| Oxidized Peptide (+16 Da) | 1250.5 | 1250.6 | 1.8 |
| Other Impurities | - | - | 2.5 |
Visualizations
Caption: Workflow for SPPS and Analytical Monitoring.
Caption: this compound Reaction Scheme.
Application Notes and Protocols for the Preparation and Use of N-Bsmoc-L-tryptophan in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of N-Bsmoc-L-tryptophan and its subsequent application in manual solid-phase peptide synthesis (SPPS). The use of the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group offers distinct advantages in specific synthetic contexts, particularly for sensitive sequences.
Introduction to the Bsmoc Protecting Group
The Bsmoc group is a base-labile amino-protecting group utilized in peptide synthesis. It is structurally related to the more common Fmoc (9-fluorenylmethyloxycarbonyl) group but possesses enhanced lability to weaker bases. This property allows for deprotection under milder conditions, which can be advantageous in the synthesis of peptides prone to side reactions such as aspartimide formation. The Bsmoc group is introduced to the N-terminus of an amino acid, in this case, L-tryptophan, to prevent unwanted reactions during peptide bond formation.
Key Advantages of the Bsmoc Group:
-
Increased Base Lability: Cleaved by weaker or less concentrated bases compared to the Fmoc group.
-
Reduced Side Reactions: Milder deprotection conditions can minimize base-catalyzed side reactions.
-
Orthogonality: Compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu) and cleavage from the resin with strong acids like trifluoroacetic acid (TFA).
Preparation of this compound
The synthesis of this compound is a two-step process involving the preparation of the Bsmoc activating agent followed by its reaction with L-tryptophan.
Synthesis of the Bsmoc Activating Agent (Bsmoc-OSu)
A common method for introducing the Bsmoc group is via its N-hydroxysuccinimide (OSu) ester, Bsmoc-OSu. This is typically prepared from 1,1-dioxobenzo[b]thiophene-2-ylmethanol.
Experimental Protocol: Synthesis of Bsmoc-OSu
-
Oxidation: 1,1-dioxobenzo[b]thiophene-2-ylmethanol is synthesized from commercially available precursors. This alcohol is then oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
-
Formation of Bsmoc-Cl: The resulting 1,1-dioxobenzo[b]thiophene-2-ylmethanol is reacted with a phosgenating agent, such as triphosgene, in an inert solvent like dichloromethane (DCM) in the presence of a base (e.g., pyridine) to yield 1,1-dioxobenzo[b]thiophene-2-ylmethyl chloroformate (Bsmoc-Cl).
-
Formation of Bsmoc-OSu: Bsmoc-Cl is then reacted with N-hydroxysuccinimide in the presence of a base (e.g., triethylamine) in a suitable solvent like DCM to produce Bsmoc-OSu. The product is typically purified by recrystallization.
Synthesis of this compound
Experimental Protocol:
-
Dissolution: Dissolve L-tryptophan in a mixture of 1,4-dioxane and water.
-
Basification: Add a slight excess of a mild base, such as sodium bicarbonate, to the solution to deprotonate the amino group of L-tryptophan.
-
Reaction: Add a solution of Bsmoc-OSu in 1,4-dioxane dropwise to the L-tryptophan solution while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (L-tryptophan) is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Quantitative Data for this compound Synthesis
| Parameter | Value |
| Starting Materials | L-tryptophan, Bsmoc-OSu, Sodium Bicarbonate |
| Solvents | 1,4-Dioxane, Water, Ethyl Acetate |
| Reaction Time | 4 - 8 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
| Typical Yield | 75 - 90% |
| Purity (Post-purification) | >98% (determined by HPLC) |
Diagram of this compound Synthesis Workflow
Application Notes and Protocols: Isotope-Labeled N-Bsmoc-L-Tryptophan for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope-labeled amino acids are invaluable tools for tracing metabolic pathways, quantifying protein turnover, and understanding the dynamics of biological systems.[] N-Bsmoc-L-tryptophan, functionalized with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), serves as a stable precursor for the generation of isotopically labeled L-tryptophan. The N-Bsmoc (benzo[b]thiophenesulfone-2-methoxycarbonyl) group is a protecting group, primarily utilized during chemical synthesis to prevent unwanted reactions at the amino group.[2] For metabolic studies, this protecting group is cleaved to release the isotope-labeled L-tryptophan, which can then be introduced into cellular or whole-organism models to trace its metabolic fate.
Tryptophan is an essential amino acid with diverse metabolic fates, primarily through the kynurenine and serotonin pathways.[3] Dysregulation of tryptophan metabolism has been implicated in a variety of pathological conditions, including neurological disorders, immune dysfunction, and cancer.[3] Stable isotope tracing allows for the precise tracking of tryptophan's conversion into its various downstream metabolites, providing critical insights into disease mechanisms and the pharmacodynamics of therapeutic interventions.[3][4]
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of isotopic labels into downstream metabolites to determine the activity of metabolic pathways in real-time.
-
Pharmacokinetic Studies: Studying the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and its metabolites.[5]
-
Disease Biomarker Discovery: Identifying metabolic signatures associated with specific diseases by comparing tryptophan metabolism in healthy versus diseased states.
-
Drug Development: Assessing the impact of novel drug candidates on tryptophan metabolism and target engagement.[4][6]
Tryptophan Metabolic Pathways
L-tryptophan is metabolized through two primary pathways: the kynurenine pathway and the serotonin pathway.
-
Kynurenine Pathway: The major route of tryptophan degradation, occurring primarily in the liver. This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[3]
-
Serotonin Pathway: Occurs predominantly in the central nervous system and the gastrointestinal tract. Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is then decarboxylated to form the neurotransmitter serotonin (5-hydroxytryptamine).[3]
Experimental Protocols
Protocol 1: Deprotection of this compound
Objective: To remove the Bsmoc protecting group from isotope-labeled this compound to yield isotope-labeled L-tryptophan for use in metabolic studies.
Materials:
-
Isotope-labeled this compound
-
Piperidine
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
Dissolve the isotope-labeled this compound in a suitable organic solvent such as DCM or DMF.
-
Add a solution of 20% piperidine in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a minimal amount of solvent and precipitate the deprotected L-tryptophan by adding cold diethyl ether.
-
Filter the precipitate and wash with diethyl ether to remove residual piperidine and by-products.
-
Further purify the isotope-labeled L-tryptophan by recrystallization or chromatography if necessary.
-
Verify the purity and identity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Metabolic Study using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Objective: To quantify the conversion of isotope-labeled L-tryptophan into its metabolites in a cell culture model.
Materials:
-
Cells of interest
-
SILAC-certified cell culture medium deficient in tryptophan
-
"Light" (unlabeled) L-tryptophan
-
"Heavy" (isotope-labeled) L-tryptophan (prepared from Protocol 1)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture two populations of cells. One population is grown in medium supplemented with "light" L-tryptophan, while the other is grown in medium containing "heavy" isotope-labeled L-tryptophan.[]
-
Allow the cells to grow for several passages to ensure complete incorporation of the labeled amino acid into the cellular proteome and metabolite pools.
-
Apply the experimental treatment (e.g., drug candidate) to one of the cell populations.
-
After the desired treatment period, harvest the cells, wash with PBS, and lyse them to extract metabolites and proteins.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.[7]
-
Analyze the mixed sample by LC-MS. The mass spectrometer will detect pairs of "light" and "heavy" metabolites.[]
-
The relative peak intensities of the isotopic pairs will be used to quantify the changes in metabolite levels in response to the treatment.
Protocol 3: In Vivo Metabolic Fate Study
Objective: To trace the metabolism of isotope-labeled L-tryptophan in a whole-organism model.
Materials:
-
Animal model (e.g., rabbit, rat)
-
Isotope-labeled L-tryptophan (prepared from Protocol 1) in a sterile vehicle for administration
-
Blood and tissue collection supplies
-
Sample processing reagents (e.g., for plasma separation, tissue homogenization)
-
LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis[8]
Procedure:
-
Administer a defined dose of the isotope-labeled L-tryptophan to the animal model (e.g., via oral gavage or intravenous infusion).[4][5]
-
Collect blood samples at various time points post-administration.[5]
-
At the end of the study, collect relevant tissues (e.g., liver, brain).
-
Process the blood samples to separate plasma.
-
Homogenize the tissue samples.
-
Extract metabolites from the plasma and tissue homogenates.
-
Analyze the extracts using LC-MS or GC-MS to identify and quantify the isotope-labeled tryptophan and its downstream metabolites.[8]
-
The temporal changes in the concentrations of the labeled compounds will provide insights into the kinetics of tryptophan metabolism.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in tables for clear comparison.
Table 1: Relative Abundance of Tryptophan Metabolites in Cell Culture
| Metabolite | Control (Light) Peak Area | Treated (Heavy) Peak Area | Fold Change (Heavy/Light) |
| Kynurenine | Value | Value | Value |
| Kynurenic Acid | Value | Value | Value |
| Quinolinic Acid | Value | Value | Value |
| 5-HTP | Value | Value | Value |
| Serotonin | Value | Value | Value |
Table 2: Pharmacokinetic Parameters of Isotope-Labeled Tryptophan and Metabolites in Plasma
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Labeled Tryptophan | Value | Value | Value | Value |
| Labeled Kynurenine | Value | Value | Value | Value |
| Labeled Serotonin | Value | Value | Value | Value |
Conclusion
Isotope-labeled this compound, after deprotection, is a powerful tool for investigating the complexities of tryptophan metabolism. The protocols outlined above provide a framework for conducting both in vitro and in vivo studies to elucidate the role of tryptophan metabolism in health and disease, and to aid in the development of novel therapeutics. The use of stable isotope tracers, coupled with sensitive mass spectrometry techniques, enables precise and dynamic measurements of metabolic fluxes and pathway activities.
References
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled tryptophan as a precursor for studying the disposition of quinolinic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Bsmoc-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Bsmoc-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS). This resource addresses common side reactions and offers guidance on prevention and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the N-Bsmoc protecting group and why is it used for tryptophan?
The N-Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) group is a base-labile amino-protecting group used in SPPS. It offers an alternative to the more common Fmoc group and is removed under basic conditions, typically with piperidine. For tryptophan, which has a reactive indole side chain, the choice of N-terminal protecting group can influence the stability and purity of the final peptide.
Q2: What are the most common side reactions associated with tryptophan in SPPS?
The indole side chain of tryptophan is susceptible to several side reactions during SPPS, primarily:
-
Alkylation: The electron-rich indole ring can be alkylated by carbocations generated during the cleavage of tert-butyl-based side-chain protecting groups or from the resin linker itself.[1][2]
-
Oxidation: The indole nucleus is prone to oxidation, which can occur during various steps of the synthesis and cleavage.
-
Migration of Protecting Groups: Sulfonyl-based protecting groups from other amino acids, such as Pmc or Pbf from arginine, can migrate to the tryptophan indole ring during TFA-mediated cleavage.[3]
Q3: How can I prevent alkylation of the tryptophan indole side chain?
Prevention of tryptophan alkylation is crucial for obtaining a pure peptide product. Key strategies include:
-
Indole Protection: Utilizing a protecting group on the indole nitrogen, such as the Boc group (i.e., using Fmoc-Trp(Boc)-OH), is a highly effective method to prevent side reactions.[4]
-
Use of Scavengers: During the final cleavage from the resin, a cocktail of scavengers should be used to quench carbocations. Common scavengers for this purpose include triisopropylsilane (TIS), ethanedithiol (EDT), and phenol.[5]
Q4: What are the recommended conditions for Bsmoc group removal?
The Bsmoc group is removed by treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The concentration of piperidine and the deprotection time can be optimized to ensure complete removal without causing unwanted side reactions.
Troubleshooting Guides
Problem 1: Unexpected mass addition of +57 Da or other alkyl groups to the tryptophan residue.
-
Possible Cause: Alkylation of the tryptophan indole side chain by tert-butyl cations generated from the cleavage of t-Bu-based side-chain protecting groups (e.g., from Asp(OtBu), Glu(OtBu), Tyr(tBu)).
-
Solution:
-
Indole Protection: For future syntheses, use N-Bsmoc-L-Trp(Boc)-OH to shield the indole nitrogen from electrophilic attack.
-
Optimized Cleavage Cocktail: During the final cleavage, use a scavenger cocktail specifically designed to capture carbocations. A common and effective cocktail is TFA/TIS/H2O/EDT (94:1:2.5:2.5).[5]
-
Problem 2: Presence of oxidized tryptophan derivatives in the final product.
-
Possible Cause: The indole ring of tryptophan is sensitive to oxidation, which can be exacerbated by prolonged exposure to acidic conditions or the presence of oxidizing agents.
-
Solution:
-
Degas Solvents: Ensure all solvents used in the synthesis and cleavage are properly degassed to minimize dissolved oxygen.
-
Use of Scavengers: Incorporate antioxidants in your cleavage cocktail. Ethanedithiol (EDT) is particularly effective in preventing the acid-catalyzed oxidation of tryptophan.
-
Indole Protection: Using an indole-protected tryptophan derivative can also reduce susceptibility to oxidation.
-
Problem 3: Incomplete removal of the Bsmoc protecting group.
-
Possible Cause: Insufficient deprotection time or a low concentration of piperidine. The steric hindrance around the peptide backbone can sometimes slow down the deprotection reaction.
-
Solution:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. Monitoring the deprotection reaction using a colorimetric test (e.g., a small bead sample with ninhydrin) can help determine the optimal time.
-
Increase Piperidine Concentration: While standard protocols often use 20% piperidine in DMF, increasing the concentration to 30-50% may be necessary for difficult sequences.
-
Alternative Bases: In some cases, a combination of bases, such as piperazine and DBU, has been shown to be effective for Fmoc removal and may be applicable to Bsmoc as well.[6]
-
Data Summary
| Protecting Group Strategy | Common Side Reaction | Prevention/Mitigation Strategy | Reference |
| This compound | Indole Alkylation | Use of scavengers (TIS, EDT) during cleavage. | [5] |
| This compound | Indole Oxidation | Use of antioxidants (EDT) in the cleavage cocktail. | |
| N-Fmoc-L-Tryptophan | Indole Alkylation from Linker | Use of scavengers; choice of a less reactive linker. | [2] |
| N-Fmoc-L-Arg(Pbf) + Trp | Pbf group migration to Trp | Use of Trp(Boc)-OH. | [3] |
Experimental Protocols
Protocol 1: Standard Bsmoc Deprotection
-
Wash the peptide-resin with DMF (3 x 10 mL).
-
Treat the resin with a solution of 20% piperidine in DMF (10 mL) for 5-10 minutes with gentle agitation.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the cleaved Bsmoc adduct.
-
Perform a ninhydrin test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: Cleavage of Tryptophan-Containing Peptides from the Resin
-
Wash the dried peptide-resin with dichloromethane (DCM) (3 x 10 mL).
-
Prepare the cleavage cocktail. For a standard peptide containing tryptophan, a recommended cocktail is:
-
94% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS)
-
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Visualizations
Caption: Bsmoc group deprotection workflow with piperidine.
Caption: Prevention of tryptophan alkylation by scavengers.
References
- 1. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Deprotection - Wordpress [reagents.acsgcipr.org]
how to improve N-Bsmoc-L-tryptophan coupling efficiency
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the coupling efficiency of N-Boc-L-tryptophan in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-L-tryptophan considered a "difficult" amino acid to couple?
A1: The coupling of N-Boc-L-tryptophan can be challenging due to several factors:
-
Steric Hindrance: The bulky indole side chain of tryptophan can physically obstruct the approach of the activated amino acid to the free amine on the resin-bound peptide, slowing down the reaction rate.
-
Side Reactions: The electron-rich indole ring is susceptible to oxidation and electrophilic attack, especially under the acidic conditions used for Boc-deprotection, but care must also be taken during coupling.
-
Peptide Aggregation: Tryptophan is a hydrophobic residue, and its presence can contribute to the aggregation of the growing peptide chain on the solid support, making reactive sites inaccessible.
Q2: Should I use side-chain protection for the tryptophan indole ring in Boc-SPPS?
A2: Yes, it is highly recommended. Using N-Boc-L-tryptophan with formyl protection on the indole nitrogen (Boc-Trp(For)-OH) is a common strategy in Boc chemistry. This protecting group helps to:
-
Prevent oxidation of the indole ring.
-
Minimize alkylation and other modifications of the indole ring by carbocations generated during the repeated acidic deprotection steps. The formyl group is stable to the TFA used for Boc removal but can be cleaved during the final HF cleavage step.
Q3: What are the signs of a failed or low-efficiency coupling reaction?
A3: Incomplete coupling can be detected by several methods:
-
Positive Kaiser Test: A qualitative test where a blue or purple color indicates the presence of unreacted primary amines on the resin.
-
HPLC Analysis of a Test Cleavage: Cleaving a small amount of peptide from the resin and analyzing it via HPLC will show the presence of deletion sequences (peptides missing the tryptophan residue).
-
Mass Spectrometry (MS): Analysis of the crude peptide product will reveal masses corresponding to the desired peptide and any deletion byproducts.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step a second time before proceeding to the deprotection of the newly added amino acid. This strategy is particularly useful for difficult couplings, such as those involving sterically hindered amino acids like tryptophan. It helps to drive the reaction to completion and maximize the coupling yield.
Troubleshooting Guide
Issue 1: Low Coupling Yield Detected by Kaiser Test or HPLC/MS
Low coupling efficiency is the most common problem encountered with N-Boc-L-tryptophan. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low N-Boc-L-tryptophan coupling efficiency.
Issue 2: Presence of Unexpected Side Products
Side reactions involving the tryptophan indole ring can lead to impurities that are difficult to remove.
-
Problem: Alkylation of the indole ring.
-
Cause: During TFA deprotection steps, carbocations are generated from the Boc group or other side-chain protecting groups. These can electrophilically attack the indole ring.
-
Solution: Use N-indole protected Boc-Trp(For)-OH. Additionally, ensure that a scavenger, such as 0.5% dithioethane (DTE), is included in the TFA deprotection solution to quench these reactive carbocations.
-
-
Problem: Oxidation of the indole ring.
-
Cause: Exposure to air or oxidative species during synthesis or workup.
-
Solution: Use Boc-Trp(For)-OH to protect the indole nitrogen. Work under an inert atmosphere (Nitrogen or Argon) when possible and use degassed solvents.
-
Data Presentation: Comparison of Coupling Reagents
While extensive quantitative data for N-Boc-L-tryptophan is not always available in a single comparative study, the following table summarizes the characteristics and relative performance of common coupling reagents used in Boc-SPPS.
| Coupling Reagent/Method | Reagent Type | Relative Speed | Racemization Risk | Notes & Recommendations |
| DIC/HOBt | Carbodiimide | Moderate | Low with HOBt | A cost-effective and reliable choice. The byproduct (DIU) is soluble in most organic solvents. |
| HBTU/DIEA | Aminium Salt | Fast | Low | Very common and efficient. Pre-activation is recommended. Can cause guanidinylation of the free N-terminus if used in excess. |
| HATU/DIEA | Aminium Salt | Very Fast | Very Low | Generally more efficient than HBTU for sterically hindered couplings. Recommended for difficult sequences. |
| COMU/DIEA | Uronium Salt | Very Fast | Very Low | High solubility and efficiency comparable to HATU. Byproducts are generally water-soluble, which can simplify purification. |
| T3P® | Phosphonic Anhydride | Very Fast | Low | A study reported a 96% yield for the coupling of N-Boc-Trp-OH with a leucine methyl ester, indicating high efficiency.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of N-Boc-L-Tryptophan
This protocol is a starting point for a standard coupling cycle.
Caption: Standard experimental workflow for a single N-Boc-L-tryptophan coupling cycle.
Methodology:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM).
-
Deprotection:
-
Perform a pre-wash with 50% Trifluoroacetic acid (TFA) in DCM containing 0.5% Dithioethane (DTE) for 2 minutes.
-
Treat with the same TFA/DCM/DTE solution for 20 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM, Isopropanol (IPA), and then DCM again.
-
-
Neutralization:
-
Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM for 1 minute. Repeat this step once.
-
Wash the resin with DCM and then N,N-Dimethylformamide (DMF) to prepare for coupling.
-
-
Coupling:
-
In a separate vessel, dissolve N-Boc-L-tryptophan (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A yellow/colorless result indicates a complete reaction.
Protocol 2: Double Coupling for Difficult Sequences
If the Kaiser test from Protocol 1 is positive (blue/purple), proceed immediately with a second coupling.
Methodology:
-
First Coupling: Complete steps 1-5 from Protocol 1.
-
Assess Coupling: If the Kaiser test is positive, indicating incomplete reaction, do not proceed to the next deprotection step.
-
Wash: Wash the resin thoroughly with DMF.
-
Second Coupling:
-
Prepare a fresh solution of activated N-Boc-L-tryptophan as described in step 4 of Protocol 1.
-
Add this solution to the resin and allow it to react for another 1-2 hours.
-
-
Final Wash and Test:
-
Wash the resin as described in step 4 of Protocol 1.
-
Perform a final Kaiser test. The result should now be negative (yellow/colorless). If it remains positive, consider switching to a more powerful coupling reagent (see Table 1) for the second coupling.
-
References
troubleshooting incomplete N-Bsmoc deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incomplete N-Bsmoc deprotection during peptide synthesis.
Troubleshooting Incomplete N-Bsmoc Deprotection
Question: What are the common causes of incomplete N-Bsmoc deprotection?
Incomplete removal of the N-Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group is a critical issue that can lead to the deletion of amino acids in the final peptide sequence. Several factors can contribute to this problem:
-
Suboptimal Deprotection Conditions: The reaction conditions, including the choice of base, its concentration, reaction time, and temperature, may not be suitable for the specific peptide sequence.
-
Steric Hindrance: Amino acids with bulky side chains adjacent to the Bsmoc-protected amino acid can sterically hinder the access of the base to the protecting group.
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing efficient diffusion of the deprotection reagents.
-
Degradation of Reagents: The base used for deprotection (e.g., piperidine) can degrade over time, leading to reduced efficacy.
-
Poor Resin Swelling: Inadequate swelling of the solid-phase resin can limit the accessibility of the reagents to the peptide chain.
Question: How can I optimize the deprotection conditions for N-Bsmoc removal?
Optimizing the deprotection conditions is crucial for ensuring complete and efficient removal of the Bsmoc group. The Bsmoc group is known to be more labile to bases than the more common Fmoc group, allowing for milder deprotection conditions.[1][2]
-
Choice of Base and Concentration: A solution of 2% piperidine in N,N-dimethylformamide (DMF) is often sufficient for complete Bsmoc deprotection.[1] If incomplete deprotection is observed, the concentration of piperidine can be incrementally increased.
-
Reaction Time and Temperature: The deprotection reaction is typically carried out at room temperature. Extending the reaction time or performing multiple, shorter deprotection steps can improve the efficiency of removal.
-
Solvent Selection: DMF and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents for solid-phase peptide synthesis and are suitable for Bsmoc deprotection.
Question: My peptide sequence contains sterically hindered amino acids, and I'm observing incomplete deprotection. What should I do?
Steric hindrance can significantly impede the deprotection reaction. To address this, consider the following strategies:
-
Extended Reaction Times: Increase the duration of the deprotection step to allow more time for the base to access the Bsmoc group.
-
Double Deprotection: Perform the deprotection step twice, with a fresh solution of the deprotection reagent each time.
-
Elevated Temperature: Cautiously increasing the reaction temperature may enhance the reaction rate, but this should be done with care to avoid potential side reactions.
Question: How can I detect and monitor the completeness of the N-Bsmoc deprotection?
Several analytical techniques can be employed to monitor the progress of the deprotection reaction and confirm the complete removal of the Bsmoc group:
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines. A positive result (blue color) indicates that the deprotection is complete.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved sample of the peptide can be used to identify the presence of any remaining Bsmoc-protected peptide.
-
Mass Spectrometry (MS): Mass spectrometry can definitively identify the molecular weight of the peptide, confirming the absence of the Bsmoc group.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using N-Bsmoc protection over N-Fmoc protection?
The primary advantage of the N-Bsmoc protecting group is its increased lability under basic conditions compared to the N-Fmoc group.[1][2] This allows for the use of milder deprotection reagents or lower concentrations of piperidine, which can be beneficial in the synthesis of peptides that are sensitive to harsher basic conditions. This can help to minimize side reactions such as diketopiperazine formation.[1]
Q2: Can incomplete N-Bsmoc deprotection lead to side reactions?
Yes, incomplete deprotection is a primary cause of deletion sequences in the final peptide product. If the Bsmoc group is not completely removed, the subsequent amino acid coupling reaction will not occur at that position, leading to a truncated peptide.
Q3: What is the byproduct of N-Bsmoc deprotection?
Similar to Fmoc deprotection, the deprotection of Bsmoc proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF) as a byproduct. This byproduct is typically scavenged by the amine used for deprotection (e.g., piperidine) to form a stable adduct.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | 2-20% Piperidine in DMF or NMP | Start with lower concentrations (e.g., 2%) and increase if deprotection is incomplete.[1] |
| Reaction Time | 5 - 20 minutes | Can be performed as a single step or two shorter steps (e.g., 2 x 5 minutes). |
| Temperature | Room Temperature | Gentle heating may be applied for difficult sequences, but monitor for side reactions. |
| Monitoring Method | Kaiser Test, HPLC, Mass Spectrometry | Use a combination of methods for reliable confirmation of complete deprotection. |
Experimental Protocols
Standard N-Bsmoc Deprotection Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Bsmoc-protected amino acid-loaded resin in DMF for 30 minutes.
-
Solvent Wash: Drain the DMF and wash the resin three times with fresh DMF.
-
Deprotection: Add a solution of 2% piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 10 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.
-
Monitoring (Optional): Take a small sample of the resin beads and perform a Kaiser test to confirm the presence of free primary amines.
-
Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.
Monitoring Deprotection by HPLC
-
Sample Cleavage: After the deprotection step, take a small aliquot of the resin (approximately 2-5 mg).
-
Cleavage Cocktail: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-2 hours to cleave the peptide from the resin.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifugation and Dissolution: Centrifuge the mixture, decant the ether, and dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile in water).
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC. The presence of a peak corresponding to the mass of the Bsmoc-protected peptide indicates incomplete deprotection.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete N-Bsmoc deprotection.
References
optimizing scavenger cocktails for N-Bsmoc-L-tryptophan cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of the N-Bsmoc protecting group from L-tryptophan residues in peptide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues and ensure successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for N-Bsmoc group cleavage?
The N-Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) group is cleaved via a base-catalyzed β-elimination reaction. Unlike acid-labile groups such as Boc, the Bsmoc group is specifically designed for removal under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Q2: Are scavengers necessary for N-Bsmoc cleavage of tryptophan?
The concept of "scavenger cocktails" is primarily associated with acidic cleavage procedures (e.g., using TFA). In that context, scavengers like triisopropylsilane (TIPS), 1,2-ethanedithiol (EDT), and phenol are used to quench reactive carbocations that can alkylate the sensitive indole ring of tryptophan.[1] Since Bsmoc cleavage is a base-mediated process, these carbocation scavengers are not required for the deprotection step itself.
Q3: What are the main side reactions to be aware of when cleaving N-Bsmoc from tryptophan-containing peptides under basic conditions?
While the Bsmoc group is designed for clean cleavage, the primary concerns for tryptophan under basic conditions include:
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation, which can be exacerbated by the presence of air or trace peroxides in solvents.
-
Modification by Deprotection Byproducts: The byproducts of Bsmoc cleavage are generally considered inert; however, incomplete cleavage or side reactions with other functionalities on the peptide could potentially lead to modifications.
-
Aspartimide Formation: If an aspartic acid residue is present in the peptide sequence, the basic conditions of Bsmoc cleavage can promote the formation of a cyclic aspartimide intermediate, which can lead to epimerization and other side products.[2]
Q4: How does the Bsmoc deprotection protocol differ from the more common Fmoc deprotection?
The Bsmoc group is significantly more base-labile than the Fmoc group. This allows for the use of milder basic conditions for its removal, such as a lower concentration of piperidine (e.g., 2-5% vs. 20% for Fmoc). This can be advantageous in reducing base-catalyzed side reactions like aspartimide formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Bsmoc Cleavage | 1. Insufficient reaction time or temperature. 2. Degraded piperidine solution. 3. Poor solvent penetration of the resin. | 1. Increase the reaction time in increments of 15-30 minutes and re-test. 2. Use a fresh, high-quality solution of piperidine in DMF. 3. Ensure the resin is adequately swollen in the reaction solvent before adding the piperidine solution. |
| Tryptophan Degradation (Observed by Mass Spectrometry) | 1. Oxidation of the indole ring. 2. Presence of reactive impurities in solvents or reagents. | 1. Degas all solvents (DMF, piperidine) thoroughly before use. 2. Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity, peroxide-free solvents. |
| Formation of Unexpected Adducts | 1. Side reactions with other protecting groups. 2. Re-attachment of cleavage byproducts (less common with Bsmoc). | 1. Review the compatibility of all side-chain protecting groups with the basic cleavage conditions. 2. Ensure that the resin is thoroughly washed after the cleavage step to remove all byproducts. |
| Low Peptide Yield After Final Resin Cleavage | This is typically unrelated to the Bsmoc deprotection itself but rather the final acidic cleavage from the resin. | Review the troubleshooting guide for acidic cleavage of tryptophan-containing peptides (see table below). Ensure an optimized scavenger cocktail is used for the final TFA-mediated resin cleavage. |
Experimental Protocols
Protocol 1: Standard N-Bsmoc Deprotection of a Resin-Bound Peptide
This protocol outlines the standard procedure for removing the N-terminal Bsmoc group from a peptide synthesized on a solid support.
Materials:
-
N-Bsmoc protected peptidyl-resin
-
High-purity Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the N-Bsmoc protected peptidyl-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Preparation of Cleavage Solution: Prepare a 2-5% (v/v) solution of piperidine in DMF. It is recommended to degas this solution by bubbling with an inert gas for 10-15 minutes to minimize the risk of tryptophan oxidation.
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the 2-5% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture under an inert atmosphere at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the cleavage solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times) to prepare for the next coupling step or final cleavage.
-
-
Confirmation of Deprotection (Optional): A small sample of the resin can be taken and subjected to a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 2: Final Acidic Cleavage of a Tryptophan-Containing Peptide from the Resin
After the synthesis and N-terminal deprotection are complete, the peptide must be cleaved from the solid support. This step requires a strong acid and an appropriate scavenger cocktail to protect the tryptophan residue.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (see tables below for examples)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the pre-prepared cleavage cocktail (e.g., Reagent K) to the resin (approximately 10-15 mL per gram of resin).[3]
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Data Presentation: Scavenger Cocktails for Acidic Cleavage
While scavengers are not used for the Bsmoc deprotection itself, they are critical for the final TFA-mediated cleavage from the resin. The choice of scavenger cocktail depends on the amino acid composition of the peptide.
Table 1: Common Scavenger Cocktails for Final TFA Cleavage
| Reagent Name | Composition | Recommended Use |
| Standard | 95% TFA, 2.5% Water, 2.5% TIPS | For peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | Good for scavenging trityl groups but does not fully protect Met or Cys from oxidation.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Highly effective for peptides containing Cys, Met, Trp, and Tyr.[3][4] |
| Reducing Cocktail | 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | Specifically formulated for peptides with Trp, Cys, or Met to prevent oxidation.[3] |
Table 2: Individual Scavenger Functions in Acidic Cleavage
| Scavenger | Function |
| Water | Protonates liberated protecting groups. |
| Triisopropylsilane (TIPS) | Reduces trityl cations and other carbocations. |
| Phenol | Protects tyrosine and tryptophan side chains from alkylation. |
| Thioanisole | A soft nucleophile that traps carbocations and assists in the removal of Arg(Pmc/Pbf) groups. |
| 1,2-Ethanedithiol (EDT) | A strong nucleophile that effectively scavenges t-butyl cations and prevents tryptophan oxidation.[5] |
Visualizations
Caption: Workflow for N-Bsmoc deprotection of resin-bound peptides.
Caption: Troubleshooting decision tree for incomplete Bsmoc cleavage.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. L-tryptophan reacts with naturally occurring and food-occurring phenolic aldehydes to give phenolic tetrahydro-beta-carboline alkaloids: activity as antioxidants and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-Bsmoc-L-tryptophan Stability
This technical support center provides guidance on the stability issues of N-Boc-L-tryptophan during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of N-Boc-L-tryptophan.
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning of the powder) | Oxidation of the indole ring. | Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended low temperature. Discard if discoloration is significant. |
| Inconsistent analytical results (e.g., new peaks in HPLC) | Degradation of the compound. | Analyze the material using a stability-indicating HPLC method to identify and quantify degradation products. Review storage conditions and handling procedures. |
| Poor performance in synthesis (e.g., low yield of desired peptide) | Presence of impurities or degradation products. | Purify the N-Boc-L-tryptophan before use or obtain a new, high-purity batch. Confirm the identity and purity of the material before starting the synthesis. |
| pH of the solution changes over time | Hydrolysis of the Boc protecting group or other degradation pathways. | Prepare solutions fresh and use them promptly. Avoid storing solutions for extended periods, especially in acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-Boc-L-tryptophan?
A1: The two primary degradation pathways for N-Boc-L-tryptophan are:
-
Acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group: This results in the formation of L-tryptophan, isobutylene, and carbon dioxide. This is more likely to occur if the compound is exposed to acidic conditions.
-
Oxidation of the indole side chain: The indole ring of tryptophan is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and certain reactive oxygen species. This can lead to a variety of degradation products.
Q2: What are the common degradation products of N-Boc-L-tryptophan?
A2: Common degradation products arise from the oxidation of the indole ring. These include:
-
N-formylkynurenine (NFK): A primary oxidation product.
-
Kynurenine (Kyn): Can be formed from the deformylation of NFK.
-
Oxindolylalanine (Oia): Another potential oxidation product.
The presence of these impurities can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the ideal storage conditions for N-Boc-L-tryptophan to ensure its stability?
A3: To minimize degradation, N-Boc-L-tryptophan should be stored under the following conditions:
-
Temperature: Cool, typically 2-8°C. For long-term storage, -20°C is recommended.
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Light: Protected from light by using an amber vial or storing it in a dark place.
-
Moisture: In a tightly sealed container in a dry environment to prevent hydrolysis.
Q4: How can I assess the purity and stability of my N-Boc-L-tryptophan sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity and detect degradation products. This method should be able to separate the intact N-Boc-L-tryptophan from its potential degradation products and other impurities.
Quantitative Data on Stability
While specific public data on the degradation kinetics of N-Boc-L-tryptophan is limited, the following table provides an illustrative example of stability data that could be generated in a formal study.
| Storage Condition | Duration | Parameter | Specification | Result |
| 2-8°C, protected from light and moisture | 12 months | Appearance | White to off-white powder | Conforms |
| Purity (HPLC) | ≥ 99.0% | 99.2% | ||
| Total Impurities | ≤ 1.0% | 0.8% | ||
| 40°C, 75% RH (accelerated) | 6 months | Appearance | White to off-white powder | Slight yellowing |
| Purity (HPLC) | ≥ 99.0% | 98.5% | ||
| Total Impurities | ≤ 1.0% | 1.5% | ||
| Specific Impurity (NFK) | Report | 0.3% |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Stability-Indicating HPLC Method for N-Boc-L-tryptophan
This protocol describes a general method for the analysis of N-Boc-L-tryptophan and its potential degradation products. Method validation and optimization may be required for specific applications.
1. Sample Preparation:
-
Accurately weigh and dissolve N-Boc-L-tryptophan in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
3. Data Analysis:
-
Identify the peak for N-Boc-L-tryptophan based on its retention time, confirmed with a reference standard.
-
Identify peaks for potential degradation products (e.g., NFK, Kyn, Oia) by comparing with reference standards or by using mass spectrometry (LC-MS).
-
Calculate the purity and the percentage of each impurity using the peak areas.
Visualizations
Logical Relationship of Stability Factors
Caption: Factors influencing the degradation of N-Boc-L-tryptophan.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of N-Boc-L-tryptophan.
Technical Support Center: Purification of Peptides Containing N-Bsmoc-L-Tryptophan by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides containing N-Bsmoc-L-tryptophan using High-Performance Liquid Chromatography (HPLC). The unique chemical properties of both the Bsmoc protecting group and the tryptophan residue can present specific challenges during purification. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the N-Bsmoc protecting group and what are its characteristics?
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is a base-sensitive amino-protecting group used in peptide synthesis.[1][2] It is an alternative to the more common Fmoc group and is removed under basic conditions. A key advantage of Bsmoc is that it can sometimes reduce side reactions, such as aminosuccinimide formation, when working with base-sensitive sequences like Asp-Gly.[1] Deblocking can often be achieved with a weaker or less concentrated base compared to what is required for Fmoc removal.[1]
Q2: What are the primary challenges when purifying peptides containing this compound?
The main challenges stem from the properties of both tryptophan and the Bsmoc group:
-
Tryptophan Degradation: The indole side chain of tryptophan is susceptible to oxidation and degradation, which can be triggered by prolonged exposure to acidic conditions, UV light during detection, or reactive intermediates formed during synthesis and cleavage.[3][4][5] This degradation can result in byproducts that complicate purification and may cause a yellow discoloration of the sample.[5][6]
-
Hydrophobicity: Both the Bsmoc group and the tryptophan side chain contribute to the hydrophobicity of the peptide. This can lead to poor solubility in standard aqueous mobile phases, causing aggregation and low recovery.[7][8]
-
Complex Impurity Profile: Crude synthetic peptides contain various impurities, including deletion sequences, truncated peptides, and byproducts from cleaved protecting groups that need to be resolved from the target peptide.[9]
Q3: What is the standard HPLC column and mobile phase setup for this type of purification?
The most common technique is Reversed-Phase HPLC (RP-HPLC).[9]
-
Stationary Phase (Column): A C18-modified silica column is the standard choice.[9] For larger peptides, wide-pore (300 Å) packings can improve peak shape and resolution.
-
Mobile Phase: A gradient of acetonitrile in water is typically used.[] An ion-pairing agent, most commonly 0.05-0.1% trifluoroacetic acid (TFA), is added to both the aqueous (Solvent A) and organic (Solvent B) phases to improve peak shape and resolution.[][11]
Q4: How can I improve the solubility of a hydrophobic Bsmoc-Trp peptide for injection?
For hydrophobic peptides, complete dissolution in the initial mobile phase (e.g., 5% acetonitrile) can be difficult. Here are some strategies:
-
First, attempt to dissolve the peptide in ultrapure water. If unsuccessful, add a small amount of an acidic solution like acetic acid or TFA.[]
-
If the peptide remains insoluble, use a minimal amount of a strong organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve it, and then dilute the solution with the initial HPLC mobile phase.
-
Caution: Ensure the final concentration of organic solvent in the injected sample is not significantly higher than the starting percentage of the HPLC gradient. Injecting in a solvent stronger than the mobile phase can cause the peptide to elute prematurely with the solvent front, resulting in no separation.[12]
Q5: What UV wavelength is best for detecting my Bsmoc-Trp peptide?
Peptides are typically monitored at 210-220 nm, where the peptide backbone absorbs UV light.[9] However, the tryptophan side chain also has a characteristic absorbance in the 250-290 nm range.[13] Monitoring at both ranges can be beneficial. Using a higher wavelength (e.g., 280 nm) can be more selective for your tryptophan-containing peptide and may provide a cleaner chromatogram if impurities do not contain aromatic residues.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of Bsmoc-Trp peptides in a direct question-and-answer format.
Q: My peptide seems to elute immediately with the solvent front (in the void volume). What is happening?
A: This is a classic sign of the sample being dissolved in a solvent that is "stronger" (i.e., has a higher organic content) than the initial mobile phase conditions of your HPLC gradient. The strong solvent in your sample effectively carries the peptide through the column without allowing it to bind to the stationary phase.
-
Solution:
-
If possible, dissolve your crude peptide directly in the initial mobile phase (e.g., 5-10% acetonitrile with 0.1% TFA).
-
If you must use a stronger solvent like DMSO or DMF for initial dissolution, use the absolute minimum volume required.
-
After initial dissolution, dilute the sample as much as possible with the aqueous component of your mobile phase (e.g., water with 0.1% TFA) while maintaining solubility.
-
Consider performing multiple smaller injections instead of one large injection of a sample dissolved in a high percentage of organic solvent.[12]
-
Q: The chromatographic peak for my peptide is broad and shows significant tailing. How can I fix this?
A: Peak tailing can be caused by several factors, including secondary interactions with the column, column degradation, or poor mass transfer.
-
Solution:
-
Check TFA Concentration: Ensure that the concentration of the ion-pairing agent (TFA) is sufficient, typically 0.1%, in both mobile phases.[11] Inadequate ion-pairing can lead to interactions between basic residues on the peptide and residual silanols on the silica packing material.
-
Column Quality: The issue may be due to metal impurities in the silica packing of an older or lower-quality column.[11] Try the separation on a new, high-purity silica column.
-
Increase Temperature: For hydrophobic peptides, increasing the column temperature (e.g., to 40-60°C) can improve solubility, reduce viscosity, and enhance peak shape.
-
Lower Sample Load: Overloading the column can lead to broad, asymmetrical peaks. Reduce the amount of peptide injected onto the column.
-
Q: My peptide purity is low, with many closely eluting peaks that I cannot resolve. What should I do?
A: Poor resolution between the target peptide and impurities is a common purification challenge, often arising from deletion or truncated sequences that are very similar in hydrophobicity to the full-length product.[9]
-
Solution:
-
Optimize the Gradient: Make the gradient shallower (i.e., decrease the % change in acetonitrile per minute) around the elution time of your target peptide. A change of 0.5-1% per minute is a good starting point for high-resolution purification.
-
Try an Alternative Mobile Phase: If TFA does not provide adequate resolution, consider an alternative ion-pairing agent or buffer system, such as one using formic acid (FA) or switching to a different pH if your column allows.[9]
-
Change Column Chemistry: If a C18 column is not effective, a different stationary phase, such as C8 or Phenyl-Hexyl, may offer different selectivity and improve the separation.
-
Q: I'm experiencing very low recovery of my peptide after lyophilization. Where could it have gone?
A: Low recovery is often due to the peptide's poor solubility or its tendency to adsorb to surfaces. This is a frequent problem with hydrophobic peptides.[8][14]
-
Solution:
-
Acidify Before Lyophilization: Before freezing, ensure the pooled fractions are sufficiently acidic (pH 2-3) by adding a small amount of TFA or acetic acid. This helps keep the peptide protonated and more soluble in the aqueous solution.
-
Rinse Collection Vessels: After collecting fractions, rinse the tubes or vials with a small amount of 50-70% acetonitrile to recover any peptide that may have precipitated or adsorbed to the walls. Analyze the rinse to see if it contains your product.
-
Check for Precipitation During Gradient: Visually inspect the tubing of the HPLC for any signs of the peptide precipitating out of solution as the acetonitrile concentration increases during elution. If this occurs, increasing the column temperature may help maintain solubility.
-
Q: I see new, colored (yellow/brown) peaks in my chromatogram that were not expected. What are they?
A: These are likely degradation products of the tryptophan residue.[5][6] The indole ring of tryptophan is sensitive to oxidation, which can be accelerated by factors like exposure to air, light, or residual cleavage reagents.
-
Solution:
-
Work Quickly and Use Fresh Solvents: Prepare your sample for injection immediately before purification and use freshly prepared, high-purity mobile phases.
-
Minimize Light Exposure: Use amber vials for sample storage and collection to protect the peptide from UV degradation.
-
Add Antioxidants: For long-term storage or during sample preparation steps prior to HPLC, consider adding a small amount of an antioxidant like ascorbic acid.[3][15]
-
Confirm Identity: Use mass spectrometry to analyze the unexpected peaks. Common tryptophan oxidation products include kynurenine (Kyn) and N-formylkynurenine (NFK).[5]
-
Data Presentation
Table 1: Typical Starting Parameters for RP-HPLC Purification of Bsmoc-Trp Peptides
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 2.1-4.6 mm ID, 3-5 µm | C18, 10-50 mm ID, 5-10 µm | C18 is standard for peptide hydrophobicity-based separation.[9] Larger ID for higher loading. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is the standard organic modifier for eluting peptides.[] |
| Flow Rate | 0.3 - 1.0 mL/min | 5 - 50 mL/min | Flow rate is scaled with column diameter. |
| Gradient | 5-65% B over 30 min | 20-50% B over 40 min | A broad scouting gradient for analysis; a targeted, shallower gradient for purification. |
| Temperature | Ambient to 40°C | 30 - 50°C | Elevated temperature can improve solubility and peak shape for hydrophobic peptides. |
| Detection | 220 nm & 280 nm | 220 nm & 280 nm | 220 nm for the peptide bond, 280 nm for the tryptophan side chain.[13] |
| Injection Vol. | 5 - 20 µL | 0.5 - 5 mL | Depends on column size and sample concentration. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Bsmoc-Trp Peptide
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the crude peptide into a clean HPLC vial.
-
Add Mobile Phase A (0.1% TFA in water) to achieve a target concentration of 1-2 mg/mL.
-
Vortex and sonicate briefly to aid dissolution. If the peptide is insoluble, add the minimum required volume of DMSO or acetonitrile to dissolve, then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
HPLC Method Execution:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient based on the results from an initial analytical run. For example, a gradient of 25% to 45% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions (e.g., 1-2 mL each) across the entire elution profile of the target peptide peak.
-
Ensure to collect fractions from the beginning (upslope) to the end (downslope) of the peak.
-
-
Purity Analysis and Pooling:
-
Analyze each collected fraction using analytical RP-HPLC to determine its purity.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled, pure fractions at -80°C until completely solid.
-
Lyophilize the frozen sample for 24-48 hours, or until a dry, fluffy white powder is obtained. This removes the water, acetonitrile, and TFA.
-
Mandatory Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the standard workflow for peptide purification and a logical approach to troubleshooting common issues.
Caption: General workflow for the purification of Bsmoc-Trp peptides by RP-HPLC.
Caption: A decision tree for troubleshooting common HPLC purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. bachem.com [bachem.com]
- 11. hplc.eu [hplc.eu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Bsmoc-L-tryptophan Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Bsmoc-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: During the synthesis, several types of impurities can arise. These typically include unreacted L-tryptophan starting material, di-protected species where the Bsmoc group has also attached to the indole nitrogen, and byproducts from the decomposition of the Bsmoc protecting group itself.[1] Additionally, racemization can lead to the formation of the D-isomer, and oxidation of the tryptophan indole ring can generate various degradation products.[2][3][4]
Q2: My reaction seems incomplete, with significant starting material remaining. What are the likely causes?
A2: Incomplete reactions are often due to several factors. These can include insufficient equivalents of the Bsmoc-reagent, poor quality or degradation of the protecting group reagent, suboptimal reaction temperature, or inadequate reaction time. The choice of base and solvent system also plays a critical role in reaction efficiency.
Q3: I have identified a byproduct with a mass corresponding to a di-Bsmoc-L-tryptophan. How can I prevent its formation?
A3: The formation of a di-protected tryptophan occurs when the nitrogen on the indole side chain reacts in addition to the alpha-amino group. This is often promoted by the use of a strong base or a highly polar aprotic solvent. To minimize this side reaction, consider using a milder, non-nucleophilic base, controlling the stoichiometry of your reagents carefully, and running the reaction at a lower temperature.
Q4: How can I detect and quantify racemization in my product?
A4: Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, is a critical concern in peptide synthesis.[2] The most effective method for detecting and quantifying the D-isomer impurity is through chiral High-Performance Liquid Chromatography (HPLC).[2] This technique uses a special chiral stationary phase to separate the enantiomers, allowing for their individual quantification.
Q5: What are the characteristic signs of tryptophan side-chain degradation, and how can it be avoided?
A5: The indole ring of tryptophan is susceptible to oxidation.[4] Degradation can be indicated by the appearance of unexpected peaks in your analytical chromatograms and discoloration of the product. To prevent this, it is crucial to use degassed solvents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon), and avoid exposure to strong light or oxidizing agents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; Suboptimal reaction conditions; Product loss during workup/purification. | Check for starting material via TLC/HPLC. Optimize reagent stoichiometry, temperature, and reaction time. Modify extraction or crystallization procedures to improve recovery. |
| Multiple Spots on TLC / Peaks on HPLC | Presence of starting materials, side-products (e.g., di-protected), or degradation products. | Utilize LC-MS to identify the mass of the impurities. Based on the mass, deduce the impurity structure. Implement preventative measures as described in the FAQs. |
| Product Fails to Crystallize / Oily Product | Presence of impurities interfering with crystallization; Residual solvent. | Re-purify the product using column chromatography. Ensure all solvents are thoroughly removed under high vacuum. In some cases, Bsmoc-protected amino acids may be oily or amorphous.[1] |
| Poor HPLC Peak Shape | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the mobile phase pH. Use a new or different HPLC column. Reduce the concentration of the injected sample. |
| Mass Spectrum Shows Unexpected m/z Values | Impurities from reagents or solvents; Tryptophan oxidation or degradation; Fragmentation in the mass spectrometer.[5] | Run a blank analysis of solvents. Use high-purity reagents.[6] Compare fragmentation patterns with literature data for known tryptophan metabolites and degradation products.[5][7] |
Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting impurities.
Table 1: HPLC Analytical Method Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., Ultrasphere, 5 µm, 250 mm × 4.6 mm) | A standard column for peptide and amino acid derivative analysis. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile/Water (80/20, v/v) | The organic component for elution. |
| Gradient | 5% to 95% B over 20-30 minutes | Adjust gradient based on initial scouting runs to achieve optimal separation. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temperature | 30-40 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the tryptophan indole ring. The ratio can help distinguish impurities. |
| Sample Preparation | Dissolve sample in Mobile Phase A or a suitable solvent like acetonitrile/water to a concentration of ~1 mg/mL. Filter through a 0.22 µm filter before injection. | Proper sample preparation is critical for protecting the column and obtaining accurate results. |
Protocol 2: LC-MS for Impurity Identification
This protocol is designed to identify the mass of unknown impurities detected by HPLC.
-
Chromatography : Use the HPLC method described above or a compatible UHPLC method.
-
Mass Spectrometry Interface : Couple the HPLC system to a mass spectrometer via an electrospray ionization (ESI) source.
-
Ionization Mode : Operate in both positive and negative ion modes to detect a wide range of potential impurities. Tryptophan and its derivatives are often detected in positive mode.[7]
-
Mass Analyzer : Set the mass analyzer to scan a relevant mass range (e.g., m/z 150-1000) to capture the parent ions of the starting material, product, and potential byproducts.
-
Data Analysis : Extract the mass spectra for each impurity peak observed in the chromatogram. Compare the measured m/z values with the calculated exact masses of suspected impurities.
Table 2: Common Impurities and Their Theoretical m/z [M+H]⁺
| Compound | Formula | Theoretical m/z [M+H]⁺ |
|---|---|---|
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 205.0977 |
| This compound | C₂₁H₁₈N₂O₆S | 427.0964 |
| Di-Bsmoc-L-Tryptophan | C₃₁H₂₄N₂O₁₀S₂ | 653.0954 |
| Oxidized Tryptophan (e.g., N-formylkynurenine) | C₁₁H₁₂N₂O₃ | 221.0926 |
Visual Workflows
Caption: Workflow for the identification and isolation of impurities.
Caption: Troubleshooting logic for identifying common synthesis impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid racemization of N-Bsmoc-L-tryptophan
Welcome to the technical support center for N-Bsmoc-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization during its use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as L-tryptophan, is converted into a mixture of both L- and D-enantiomers. In peptide synthesis, the incorporation of even small amounts of the D-enantiomer can lead to impurities that are difficult to separate and can significantly impact the biological activity and therapeutic efficacy of the final peptide. Tryptophan, due to the nature of its indole side chain, can be susceptible to racemization under certain conditions encountered during peptide synthesis.
Q2: What are the primary causes of racemization during the coupling of this compound?
A2: The primary cause of racemization for N-protected amino acids during peptide synthesis is the formation of a symmetric intermediate, such as an oxazolone, upon activation of the carboxylic acid. This is often facilitated by:
-
Strong activating agents: Highly reactive coupling reagents can promote the formation of the oxazolone intermediate.
-
Excess base: The presence of a strong or excess organic base can deprotonate the alpha-carbon of the activated amino acid, leading to loss of stereochemical integrity.
-
Elevated temperatures: Higher reaction temperatures can increase the rate of both coupling and racemization.
-
Prolonged activation times: Leaving the this compound activated for extended periods before coupling can increase the likelihood of racemization.
-
Solvent polarity: The choice of solvent can influence the stability of the activated species and the rate of racemization.
Q3: How does the N-Bsmoc protecting group influence racemization?
A3: The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group is known for its mild cleavage conditions, typically using a weak base like piperidine. While this is advantageous for the final deprotection steps, the susceptibility to racemization during the coupling step is primarily determined by the activation method and reaction conditions, similar to other N-urethane protecting groups like Fmoc. There is limited direct comparative data on the intrinsic tendency of the Bsmoc group itself to promote racemization during coupling compared to Fmoc. However, adherence to optimized coupling protocols is crucial regardless of the N-protecting group used.
Troubleshooting Guide: Minimizing Racemization of this compound
This guide provides a systematic approach to troubleshoot and minimize racemization when using this compound in your experiments.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing racemization of this compound.
Quantitative Data Summary
The following table summarizes the reported racemization levels for Fmoc-protected amino acids with different coupling reagents. While this data is not specific to this compound, it provides a valuable guide for selecting coupling reagents that are generally less prone to causing racemization.
| Coupling Reagent/Base | Fmoc-L-His(Trt)-OH (% D-isomer) | Fmoc-L-Cys(Trt)-OH (% D-isomer) | Fmoc-L-Ser(tBu)-OH (% D-isomer) |
| HATU/NMM | High | Moderate | Low |
| HBTU/DIEA | High | Moderate | Low |
| DIC/OxymaPure® | 1.8 | Not Detected | Not Detected |
| DIC/HOBt | Low | Low | Low |
Data extrapolated from studies on Fmoc-amino acids. Experimental verification is recommended for this compound.
Experimental Protocols
Protocol 1: Recommended Coupling of this compound with Minimized Racemization
This protocol is based on the principle of using a milder activation method to reduce the risk of oxazolone formation and subsequent racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
N-methylmorpholine (NMM) or 2,4,6-Collidine (as needed, use judiciously)
Procedure:
-
Swell the resin-bound peptide in the chosen solvent (DCM or DMF).
-
In a separate vessel, dissolve this compound (1.5 eq.) and OxymaPure® (1.5 eq.) in the reaction solvent.
-
Add DIC (1.5 eq.) to the solution of the amino acid and additive.
-
Allow the pre-activation to proceed for a short period (1-5 minutes) at 0°C.
-
Add the activated this compound solution to the swelled resin.
-
If necessary, add a minimal amount of a weak base like NMM (1 eq.). The use of a base should be carefully evaluated as it can promote racemization.
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin thoroughly with the reaction solvent, followed by DCM and methanol, and dry under vacuum.
Protocol 2: Chiral HPLC Analysis for the Determination of Racemization
This protocol provides a general method for analyzing the enantiomeric purity of the coupled tryptophan residue after cleavage from the resin.
Materials:
-
Crude peptide containing the tryptophan residue
-
6N HCl or 6N DCl (for hydrolysis)
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column)
-
Mobile phase (e.g., a mixture of methanol, water, and a small amount of acid or buffer, to be optimized for the specific column)
-
HPLC system with a UV or MS detector
-
Reference standards for L-tryptophan and D-tryptophan
Procedure:
-
Peptide Hydrolysis:
-
Place a small sample of the crude peptide in a hydrolysis tube.
-
Add 6N HCl (or 6N DCl to correct for acid-hydrolysis induced racemization).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the acid under a stream of nitrogen or in a vacuum desiccator.
-
Re-dissolve the amino acid residue in the initial mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the chosen mobile phase.
-
Inject the hydrolyzed sample.
-
Run the chromatogram and identify the peaks for L- and D-tryptophan by comparing their retention times with the injected standards.
-
Quantify the percentage of the D-isomer by integrating the peak areas. The percentage of racemization is calculated as: (%D / (%D + %L)) * 100.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of racemization during peptide coupling.
By understanding the causes of racemization and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the chiral purity of their synthetic peptides containing this compound.
Technical Support Center: Aggregation of Peptides Containing N-Bsmoc-L-tryptophan
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing N-Bsmoc-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This process is primarily driven by intermolecular hydrogen bonding between peptide backbones, as well as hydrophobic interactions between side chains. For peptides containing this compound, the bulky and hydrophobic nature of both the Bsmoc protecting group and the tryptophan side chain can exacerbate this issue, leading to poor solubility, difficult purification, and reduced final yields.
Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: During SPPS, aggregation can manifest as:
-
Poor resin swelling: The peptide-resin complex may fail to swell adequately in the synthesis solvent.[1]
-
Slow or incomplete reactions: Both the deprotection of the Bsmoc group and the subsequent amino acid coupling reactions may be slow or incomplete.[1]
-
Formation of a gel-like consistency: In severe cases, the resin may clump together, forming a gel.
-
False negatives in coupling tests: Colorimetric tests like the ninhydrin test may give misleading negative results.
Q3: How does the N-Bsmoc protecting group influence aggregation compared to the more common Fmoc group?
A3: Both Bsmoc (1,1-dioxo-benzo[b]thiophen-2-yl-methoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are base-labile protecting groups. The Bsmoc group is known for its higher acid stability and is used in specific applications. While direct comparative studies on aggregation are not extensively documented in the provided search results, the fundamental principles of aggregation suggest that the larger hydrophobic surface of the Bsmoc group could potentially increase the tendency for aggregation in certain peptide sequences compared to Fmoc. However, aggregation is highly sequence-dependent.[1]
Q4: Can aggregation of this compound-containing peptides be predicted before synthesis?
A4: While it's challenging to predict aggregation with certainty, some factors increase the likelihood:
-
Hydrophobic sequences: Peptides with a high content of hydrophobic amino acids are more prone to aggregation.[1][2]
-
Peptide length: Aggregation is less likely in very short peptides (fewer than 5-6 residues) and can become more pronounced as the chain elongates.[1]
-
Presence of β-sheet forming residues: Certain amino acid sequences have a higher propensity to form β-sheets, which can lead to aggregation.
Various online tools can predict aggregation-prone regions within a peptide sequence based on its amino acid composition.
Troubleshooting Guides
Issue 1: Poor Swelling of the Resin and Slow Deprotection/Coupling During SPPS
This is a common indication of on-resin aggregation of the peptide chain.
Troubleshooting Workflow for On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Recommended Actions:
-
Solvent Optimization: Switch from standard solvents like DMF to more effective alternatives such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or use mixtures of these solvents.[1][2]
-
Resin Selection: Utilize a resin with a lower substitution level or a different matrix, such as PEG-based resins (e.g., TentaGel), which can improve solvation of the growing peptide chain.[1]
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding.[1][3]
-
Elevated Temperature and Microwave Synthesis: Increasing the coupling temperature or using a microwave peptide synthesizer can help to overcome reaction barriers caused by aggregation.
-
Backbone Protection: For particularly difficult sequences, consider introducing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific amino acid residues to disrupt the hydrogen bonding network.[1][4]
Issue 2: The Crude Peptide Precipitates After Cleavage and is Difficult to Dissolve
This indicates that the cleaved peptide is aggregating in the cleavage cocktail or the subsequent workup solvent.
Recommended Actions:
-
Solubility Testing: Before dissolving the entire batch, test the solubility of a small aliquot in various solvents.
-
Solvent Systems for Dissolution:
-
Start with common solvents for peptide purification, such as water with a small percentage of acetonitrile or isopropanol.
-
For highly hydrophobic peptides, solvents like DMSO, DMF, or hexafluoroisopropanol (HFIP) may be necessary. Be mindful of the compatibility of these solvents with your purification method.
-
Acidic or basic conditions can improve solubility. For peptides with a net positive charge, acidic buffers (e.g., 10% acetic acid) can be effective. For peptides with a net negative charge, basic buffers (e.g., dilute ammonium bicarbonate) may be required.
-
-
Sonication: Use a sonicator to help break up aggregates and facilitate dissolution.[5]
Issue 3: The Peptide Aggregates During Purification by RP-HPLC
Aggregation during purification can lead to broad peaks, poor resolution, and low recovery.
Recommended Actions:
-
Optimize HPLC Conditions:
-
Mobile Phase Modifiers: Increase the concentration of the organic solvent (e.g., acetonitrile) in the starting mobile phase, or add a small amount of a stronger organic solvent like isopropanol.
-
Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape.
-
Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, using an alternative ion-pairing agent might be beneficial in some cases.
-
-
Load the Sample in a Strong Solvent: Dissolve the peptide in a strong, non-aqueous solvent like DMSO or DMF and inject it directly onto the column. Ensure the injection volume is small to minimize solvent effects on the separation.
Summary of Anti-Aggregation Strategies
| Strategy | Application | Rationale |
| Solvent Choice | SPPS, Dissolution | NMP and DMSO are better at solvating aggregating peptide chains than DMF.[1][2] |
| Low-Loading Resin | SPPS | Reduces the density of peptide chains on the resin, minimizing intermolecular interactions. |
| PEG-Based Resins | SPPS | The PEG matrix improves the solvation of the peptide-resin complex. |
| Chaotropic Salts | SPPS | Disrupts the hydrogen bonding network that leads to aggregation.[1][3] |
| Elevated Temperature | SPPS, Purification | Provides energy to overcome activation barriers and disrupts non-covalent interactions. |
| Microwave Synthesis | SPPS | Efficiently delivers energy to the system, accelerating reactions and reducing aggregation. |
| Backbone Protection | SPPS | Hmb/Dmb groups on the peptide backbone physically prevent hydrogen bond formation.[1][4] |
| Guanidinium Chloride | Dissolution | A strong denaturant that can dissolve highly aggregated peptides. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines a typical manual SPPS cycle for incorporating an this compound residue.
Workflow for a Single SPPS Coupling Cycle
Caption: A typical solid-phase peptide synthesis cycle.
-
Resin Swelling: Swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes.
-
Bsmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. For difficult deprotections due to aggregation, a solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[6]
-
Washing: Wash the resin thoroughly with the synthesis solvent to remove the deprotection solution and the cleaved Bsmoc group.
-
Amino Acid Coupling:
-
Pre-activate the this compound (or other Bsmoc-protected amino acid) with a coupling reagent such as HBTU, HATU, or HCTU and a base like diisopropylethylamine (DIEA) in the synthesis solvent.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with the synthesis solvent to remove excess reagents.
-
Monitoring: Perform a colorimetric test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Precipitation
-
Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.[7]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is TFA/TIS/water (95:2.5:2.5). For peptides containing tryptophan, the use of scavengers like triisopropylsilane (TIS) is crucial to prevent side reactions. The use of Fmoc-Trp(Boc) is recommended to avoid modification of the tryptophan side chain during cleavage.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a high vacuum to remove residual ether.
Protocol 3: Purification of Aggregating Peptides by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. If the peptide is poorly soluble in the mobile phase, use a stronger solvent like DMSO.
-
Column and Mobile Phases:
-
Column: A C18 stationary phase is commonly used for peptide purification.[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of mobile phase B.
-
Inject the sample and begin a linear gradient of increasing mobile phase B concentration. The steepness of the gradient can be adjusted to optimize the separation of the target peptide from impurities.
-
-
Fraction Collection: Collect fractions as the peptide elutes from the column.
-
Analysis: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize them to obtain the final peptide product as a powder.[8]
References
- 1. peptide.com [peptide.com]
- 2. Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. google.com [google.com]
- 8. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide: N-Bsmoc-L-tryptophan vs. Fmoc-L-tryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. This is particularly true for sensitive amino acids like tryptophan, which is susceptible to modification during synthesis and cleavage. This guide provides an objective comparison of two key protecting groups for L-tryptophan: the well-established 9-fluorenylmethoxycarbonyl (Fmoc) and the more recent 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc). We will delve into their chemical properties, performance in SPPS, and provide supporting experimental considerations.
Chemical Properties and Deprotection Mechanisms
Both Fmoc and Bsmoc are base-labile protecting groups for the α-amino group of amino acids. However, their distinct chemical structures lead to different deprotection kinetics and byproducts.
| Property | N-Bsmoc-L-tryptophan | Fmoc-L-tryptophan |
| Chemical Formula | C₂₁H₁₈N₂O₆S | C₂₆H₂₂N₂O₄ |
| Molecular Weight | 426.44 g/mol | 426.47 g/mol |
| Deprotection Condition | Milder basic conditions (e.g., 2% piperidine in DMF) | Standard basic conditions (e.g., 20% piperidine in DMF) |
| Deprotection Mechanism | Michael addition-elimination | E1cB-like elimination |
| Key Advantage | Increased lability allows for use of weaker bases, potentially reducing base-catalyzed side reactions. | Well-established, extensively documented, and widely used in standard SPPS protocols. |
Deprotection Mechanism:
The deprotection of both groups proceeds via a β-elimination mechanism, but the nature of the electron-withdrawing group dictates their lability.
Performance in Solid-Phase Peptide Synthesis
While direct comparative studies for this compound and Fmoc-L-tryptophan in the synthesis of identical tryptophan-containing peptides are limited in publicly available literature, we can infer performance based on the known properties of the protecting groups.
Key Performance Considerations:
| Parameter | This compound | Fmoc-L-tryptophan |
| Deprotection Conditions | 2% piperidine in DMF, 5-10 min. Milder conditions reduce the risk of side reactions for sensitive sequences. | 20% piperidine in DMF, 10-20 min. Standard, well-optimized conditions. |
| Side Reactions | Potentially lower incidence of base-catalyzed side reactions such as aspartimide formation in Asp-containing peptides. The impact on tryptophan-specific side reactions is not extensively documented. | Known to contribute to side reactions like aspartimide formation and piperidine adduct formation with the dibenzofulvene byproduct. For tryptophan, modification of the indole ring can occur during acidic cleavage. |
| Yield & Purity | Potentially higher for base-sensitive peptides due to milder deprotection. Data on tryptophan-containing peptides is not widely available. | Generally good, but can be compromised by side reactions, especially in long or complex peptides. |
Experimental Protocols
The following are generalized protocols for the use of this compound and Fmoc-L-tryptophan in manual SPPS. Automated synthesizer protocols will vary based on the instrument.
General SPPS Workflow
Nα-Deprotection Protocols
| Step | This compound Protocol | Fmoc-L-tryptophan Protocol |
| 1 | Swell the peptide-resin in DMF. | Swell the peptide-resin in DMF. |
| 2 | Add 2% (v/v) piperidine in DMF. | Add 20% (v/v) piperidine in DMF. |
| 3 | Agitate for 5-10 minutes at room temperature. | Agitate for 10-20 minutes at room temperature. |
| 4 | Drain the deprotection solution. | Drain the deprotection solution. |
| 5 | Wash the resin thoroughly with DMF. | Wash the resin thoroughly with DMF. |
Cleavage from Resin and Side-Chain Deprotection
Tryptophan's indole side chain is susceptible to modification by cationic species generated during acidic cleavage. Therefore, a cleavage cocktail containing scavengers is crucial.
Typical Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Cleavage Protocol:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold ether.
-
Dry the peptide pellet under vacuum.
Tryptophan Signaling Pathways in Drug Development
Tryptophan is a precursor to several important signaling molecules, making it a key player in various physiological processes and a target for drug development.
Serotonin Pathway
The serotonin pathway is crucial for regulating mood, sleep, appetite, and cognition. Dysregulation of this pathway is implicated in depression and other neuropsychiatric disorders.
A Comparative Guide to the Mass Spectrometry Analysis of N-Protected Peptides: Bsmoc vs. Boc and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and analysis, the choice of an N-terminal protecting group is a critical determinant of both synthetic success and the quality of subsequent analytical characterization, particularly by mass spectrometry (MS). While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been the industry standards, the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group has emerged as a compelling alternative. This guide provides an objective comparison of the mass spectrometry analysis of peptides protected with N-Bsmoc, N-Boc, and N-Fmoc, supported by available data and experimental considerations.
Performance Comparison at a Glance
The selection of an N-protecting group can significantly influence the outcome of mass spectrometry analysis. Factors such as the lability of the protecting group, its fragmentation behavior, and the nature of its cleavage byproducts can all impact data quality. The following table summarizes the key characteristics of N-Bsmoc, N-Boc, and N-Fmoc protecting groups and their implications for mass spectrometry.
| Feature | N-Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) | N-Boc (tert-butyloxycarbonyl) | N-Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Mild base (e.g., piperidine, morpholine)[1] | Strong acid (e.g., TFA) | Base (e.g., piperidine)[1] |
| MS Signal Intensity | Potentially higher due to reduced in-source decay from milder cleavage conditions. | Can be compromised by in-source decay (loss of the Boc group). | Generally stable, providing good signal intensity. |
| In-Source Decay (ISD) | Expected to be lower than Boc due to higher stability to milder cleavage conditions. | Prone to in-source decay, leading to the observation of [M+H-100]+ ions. | Generally stable with minimal in-source decay. |
| Fragmentation Pattern | Primarily peptide backbone fragmentation (b and y ions). The Bsmoc group itself is relatively stable under typical CID conditions. | Can show a prominent neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). | The Fmoc group is generally stable, leading to predominant peptide backbone fragmentation. |
| Side Reactions in MS | Less prone to gas-phase side reactions due to its stability. | The carbocation generated from Boc cleavage can potentially lead to side reactions. | Minimal side reactions reported during MS analysis. |
| Purification Byproducts | Water-soluble byproducts, simplifying sample cleanup prior to MS analysis.[1] | Volatile byproducts (isobutylene, CO2). | Dibenzofulvene-piperidine adduct, which is typically removed during purification.[1] |
| Overall MS Compatibility | Good, with potential advantages in preserving the integrity of the protected peptide during analysis. | Moderate, requires careful optimization of MS conditions to minimize in-source decay. | Excellent, widely used and well-characterized in mass spectrometry. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are generalized protocols for the analysis of N-protected peptides.
Sample Preparation for Mass Spectrometry
-
Cleavage and Deprotection:
-
N-Bsmoc/N-Fmoc: Treat the peptide-resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the terminal protecting group.
-
N-Boc: Treat the peptide-resin with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.
-
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether to remove scavengers and byproducts.
-
Solubilization: Dissolve the peptide pellet in a suitable solvent for MS analysis, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
Desalting (Optional but Recommended): Use a C18 ZipTip or equivalent solid-phase extraction method to remove residual salts and impurities that can interfere with ionization.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or FT-ICR is recommended for accurate mass measurements and detailed fragmentation analysis.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of peptides.
-
Mass Analyzer Settings:
-
Full Scan (MS1): Acquire spectra in the m/z range of 300-2000 to identify the protonated molecular ion of the protected peptide.
-
Tandem MS (MS/MS): Isolate the precursor ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. Optimize collision energy to achieve a good balance between precursor ion depletion and the generation of informative fragment ions.
-
-
Data Analysis: Analyze the MS/MS spectra to identify the b- and y-ion series, which provide sequence information. Look for characteristic neutral losses or fragment ions corresponding to the protecting group.
Visualizing Workflows and Fragmentation
Experimental Workflow for MS Analysis of N-Protected Peptides
Caption: A generalized workflow for the mass spectrometry analysis of N-protected peptides.
Fragmentation Pathways of N-Protected Peptides
Caption: General fragmentation pathways for N-protected peptides in mass spectrometry.
Conclusion
The choice between N-Bsmoc, N-Boc, and N-Fmoc protecting groups has significant implications for the mass spectrometric analysis of peptides. While N-Fmoc remains a robust and widely used protecting group with excellent MS compatibility, N-Bsmoc presents itself as a promising alternative, particularly for sensitive sequences, due to its milder cleavage conditions and the generation of water-soluble byproducts that simplify sample preparation.[1] The inherent lability of the N-Boc group necessitates careful optimization of MS parameters to minimize in-source decay and ensure accurate molecular weight determination. For researchers seeking to maximize the quality of their mass spectrometry data, especially for complex or sensitive peptides, the properties of the N-Bsmoc group warrant strong consideration. Further direct comparative studies on the mass spectrometric performance of these protecting groups would be highly valuable to the scientific community.
References
A Comparative Guide to the NMR Characterization of N-Protected L-Tryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of L-tryptophan and its N-protected derivatives. While the primary focus is on the readily available data for N-Fmoc-L-tryptophan, this document serves as a framework for the characterization and comparison of other protected forms, such as N-Boc-L-tryptophan.
Note on N-Bsmoc-L-tryptophan: An extensive search of public chemical literature and databases did not yield specific ¹H or ¹³C NMR characterization data for N-Bsmoc (N-(benzenesulfonylmethyl)oxycarbonyl)-L-tryptophan. Therefore, a direct comparison with this specific protecting group is not included. Researchers who have synthesized or are working with this compound are encouraged to acquire and publish this data to enrich the collective knowledge base.
Introduction to N-Protection and NMR Characterization
In peptide synthesis and other areas of medicinal chemistry, the protection of the α-amino group of amino acids is a fundamental step to prevent unwanted side reactions. The choice of the protecting group can influence the solubility, reactivity, and purification of the intermediate compounds. NMR spectroscopy is an indispensable tool for confirming the successful installation of these protecting groups and for verifying the structural integrity of the amino acid derivative.
This guide compares the ¹H and ¹³C NMR spectra of unprotected L-tryptophan with its N-fluorenylmethyloxycarbonyl (Fmoc) protected counterpart. The data is presented in tabular format for easy comparison, followed by a detailed experimental protocol for acquiring such data.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for L-Tryptophan and N-Fmoc-L-tryptophan. The data was recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). The numbering scheme for the tryptophan and Fmoc moieties is provided in the accompanying figures.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison in DMSO-d₆
| Proton Assignment | L-Tryptophan[1] | N-Fmoc-L-Tryptophan |
| Indole-NH (H1) | 10.96 | 10.89 |
| H4 | 7.57 | 7.61 |
| H7 | 7.36 | 7.39 |
| H2 | 7.26 | 7.22 |
| H6 | 7.01 | 7.10 |
| H5 | 6.97 | 7.02 |
| α-CH | 3.55 | 4.30 |
| β-CH₂ | 3.28, 3.06 | 3.25, 3.08 |
| Fmoc-H9 | - | 4.23 |
| Fmoc-CH₂ | - | 4.20 |
| Fmoc-H1,H8 | - | 7.88 |
| Fmoc-H4,H5 | - | 7.74 |
| Fmoc-H2,H7 | - | 7.42 |
| Fmoc-H3,H6 | - | 7.33 |
| Amide-NH | - | 7.68 |
| Carboxyl-OH | ~8.0 (broad) | 12.8 (broad) |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison in DMSO-d₆
| Carbon Assignment | L-Tryptophan[2] | N-Fmoc-L-Tryptophan |
| C=O | 174.9 | 173.2 |
| C8 | 136.3 | 136.2 |
| C9 | 127.4 | 127.5 |
| C2 | 123.9 | 123.9 |
| C6 | 121.0 | 121.1 |
| C4 | 118.5 | 118.6 |
| C5 | 118.2 | 118.3 |
| C7 | 111.4 | 111.4 |
| C3 | 110.4 | 109.5 |
| α-CH | 55.0 | 55.9 |
| β-CH₂ | 27.6 | 28.1 |
| Fmoc-C=O | - | 156.1 |
| Fmoc-C1a,C8a | - | 143.8 |
| Fmoc-C4a,C5a | - | 140.7 |
| Fmoc-C4,C5 | - | 127.6 |
| Fmoc-C1,C8 | - | 127.0 |
| Fmoc-C2,C3,C6,C7 | - | 125.3, 120.1 |
| Fmoc-C9 | - | 65.6 |
| Fmoc-CH₂ | - | 46.6 |
Experimental Protocols
Below is a typical experimental protocol for the NMR characterization of N-protected L-tryptophan derivatives.
1. Sample Preparation
-
Compound: 5-10 mg of the N-protected L-tryptophan derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent: 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many protected amino acids, and the residual solvent peak can be used as a reference.
-
Procedure:
-
Weigh the sample accurately and transfer it to a clean, dry NMR tube.
-
Add the deuterated solvent to the NMR tube.
-
Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
3. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or the internal standard (TMS at δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for the NMR characterization of an N-protected amino acid.
Caption: Experimental workflow for NMR characterization.
Comparative Discussion
The introduction of the Fmoc protecting group on the α-amino group of L-tryptophan leads to several notable changes in the NMR spectra:
-
¹H NMR:
-
The α-CH proton signal shifts significantly downfield from 3.55 ppm in unprotected tryptophan to 4.30 ppm in N-Fmoc-L-tryptophan. This is due to the deshielding effect of the adjacent carbonyl group of the Fmoc moiety.
-
The characteristic signals of the fluorenyl group appear in the aromatic region (7.3-7.9 ppm) and the aliphatic region (4.2-4.3 ppm), providing clear evidence of successful protection.
-
The appearance of an amide proton signal around 7.68 ppm further confirms the formation of the carbamate linkage.
-
The chemical shifts of the indole ring protons are only slightly affected, indicating that the electronic environment of the indole side chain remains largely unchanged.
-
-
¹³C NMR:
-
The α-carbon signal is slightly shifted downfield upon Fmoc protection.
-
The most significant additions are the signals corresponding to the Fmoc group, including the carbonyl carbon at 156.1 ppm and the various aromatic and aliphatic carbons of the fluorenyl system.
-
The chemical shifts of the indole ring carbons show minimal changes, consistent with the ¹H NMR data.
-
Conclusion
NMR spectroscopy is a powerful and essential technique for the routine characterization of N-protected amino acids. The comparison of the spectra of unprotected L-tryptophan and N-Fmoc-L-tryptophan reveals distinct and predictable changes that confirm the identity and purity of the protected derivative. While experimental data for this compound is currently lacking in the public domain, the principles and methodologies outlined in this guide can be readily applied to its characterization, as well as to other N-protected tryptophan analogs. The availability of such data is crucial for the advancement of synthetic and medicinal chemistry.
References
A Researcher's Guide to Assessing the Purity of Synthetic N-Bsmoc-L-tryptophan
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the success of experimental outcomes. This guide provides a comprehensive comparison of methodologies for assessing the purity of synthetic N-Bsmoc-L-tryptophan, a critical building block in peptide synthesis. We present detailed experimental protocols and comparative data to aid in the selection of the highest quality material for your research needs.
The N-Bsmoc (1,1-dioxobenzo[b]thiophen-2-yl)methoxycarbonyl) protecting group is an alternative to the more common Fmoc group for the protection of the α-amino group of amino acids. The Bsmoc group offers advantages in certain synthetic applications, particularly in simplifying the purification process. The byproducts generated during the deprotection of Bsmoc are often water-soluble, which can lead to higher yields and reduced purification time compared to Fmoc chemistry.[1]
Comparative Purity Analysis
The purity of this compound can vary between different synthetic batches and suppliers. A thorough assessment typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities. Below is a summary of typical purity data obtained from different analytical methods for two hypothetical lots of this compound.
| Parameter | Lot A | Lot B | Method of Analysis |
| Purity by HPLC (Area %) | 99.5% | 98.8% | HPLC-UV (220 nm) |
| Major Impurity 1 | 0.25% (retention time: 8.5 min) | 0.75% (retention time: 8.5 min) | HPLC-UV (220 nm) |
| Major Impurity 2 | 0.10% (retention time: 10.2 min) | 0.20% (retention time: 10.2 min) | HPLC-UV (220 nm) |
| Residual Solvents | <0.1% Ethyl Acetate | 0.3% Ethyl Acetate | ¹H NMR |
| Molecular Weight (Observed) | 426.10 Da | 426.12 Da | LC-MS (ESI+) |
| Molecular Weight (Expected) | 426.44 Da | 426.44 Da | - |
Experimental Protocols
Accurate purity assessment relies on robust and well-documented experimental protocols. The following are detailed methodologies for the key analytical techniques used to evaluate this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and quantifying impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Procedure:
-
Set the column temperature to 30°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 35 minutes.
-
Increase to 100% Mobile Phase B over 5 minutes and hold for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
Monitor the eluent at 220 nm and 280 nm.
-
Calculate purity based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect the presence of residual solvents.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.75 mL of DMSO-d₆.
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Integrate the peaks corresponding to the protons of this compound and any potential solvent signals.
-
Compare the observed chemical shifts and coupling constants with the expected values for the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the molecular weight of the target compound and to identify potential impurities based on their mass-to-charge ratio.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
Procedure:
-
Use a shorter LC gradient than for HPLC purity analysis.
-
Introduce the column eluent into the ESI source.
-
Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.
-
Confirm the presence of the expected molecular ion peak for this compound ([M+H]⁺ at m/z 427.1).
Visualizing the Workflow and Chemical Logic
To better understand the process of purity assessment and the rationale for using the Bsmoc protecting group, the following diagrams are provided.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Caption: Logical comparison of Bsmoc and Fmoc deprotection pathways and byproduct properties.
References
comparative yield analysis of peptide synthesis using N-Bsmoc-Trp
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of the final peptide yield and purity. For tryptophan (Trp), an amino acid notoriously susceptible to modification during synthesis, the selection of an appropriate indole-protecting group is paramount. This guide provides a comparative analysis of the N-Bsmoc (N-α-(1,1-dioxobenzo[b]thiophen-2-yl)methoxycarbonyl) protecting group for tryptophan, evaluating its performance against other commonly used alternatives based on available data.
Executive Summary
The N-Bsmoc protecting group presents a promising alternative to the widely used Boc (tert-butyloxycarbonyl) group for the protection of the tryptophan indole side chain in Fmoc-based SPPS. While direct, quantitative, head-to-head yield comparisons in peer-reviewed literature are limited, the unique chemical properties of the Bsmoc group suggest potential advantages in minimizing side reactions and simplifying purification, which can contribute to higher overall yields. Key benefits include milder deprotection conditions and the generation of water-soluble byproducts, facilitating their removal and leading to a cleaner crude product.
Comparative Data on Tryptophan Protecting Groups
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages | Impact on Yield |
| N-Bsmoc-Trp | Mildly basic (e.g., piperidine, via Michael addition) | Milder deprotection than β-elimination of Fmoc. Water-soluble byproducts simplify purification. Potentially higher reactivity in acylation. | Less commonly used, limited commercial availability of derivatives. | Potentially higher due to reduced side reactions and easier purification. |
| Fmoc-Trp(Boc)-OH | Acidic (TFA) for Boc removal | Widely used and commercially available. Effectively prevents many side reactions. | Requires a separate acidolysis step for Boc removal. Acidic conditions can lead to other side reactions if not carefully controlled. | Generally high, but can be compromised by side reactions during TFA cleavage. |
| Fmoc-Trp(For)-OH | Basic (e.g., piperidine/DBU) for formyl removal | Can be removed under basic conditions. | Formyl group can be unstable under certain coupling conditions. | Variable, can be lower due to instability. |
| Fmoc-Trp-OH (unprotected) | - | Simpler and more cost-effective. | Highly susceptible to oxidation and alkylation during synthesis and cleavage. | Often lower due to the prevalence of side reactions, leading to complex crude products and difficult purification. |
Note: The impact on yield is highly sequence-dependent and influenced by the overall synthetic strategy, including coupling reagents and cleavage cocktails.
Experimental Protocols
The following is a generalized experimental protocol for solid-phase peptide synthesis using N-Bsmoc-Trp. This protocol should be optimized based on the specific peptide sequence and available instrumentation.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
N-α-Fmoc protected amino acids
-
N-α-Fmoc-N-in-Bsmoc-L-tryptophan
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Bsmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM, IPA)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Precipitation solvent (cold diethyl ether)
-
HPLC grade solvents for purification (acetonitrile, water, TFA)
Synthesis Workflow
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin linker. Wash thoroughly with DMF, IPA, and DCM.
-
First Amino Acid Coupling: Couple the first N-α-Fmoc protected amino acid (e.g., Fmoc-Leu-OH) using a suitable coupling reagent and base in DMF. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Capping (Optional): Acetylate any unreacted amino groups using acetic anhydride and a base to prevent the formation of deletion sequences.
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly.
-
Coupling: Couple the next N-α-Fmoc protected amino acid, including Fmoc-Trp(Bsmoc)-OH at the appropriate position in the sequence.
-
-
Final Fmoc Deprotection: Remove the terminal Fmoc group.
-
Bsmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Bsmoc group from the tryptophan side chain. The deprotection mechanism proceeds via a Michael addition.
-
Washing: Wash the resin extensively with DMF, IPA, and DCM and dry under vacuum.
-
Cleavage and Global Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizing the Workflow and Protecting Group Strategy
The following diagrams illustrate the experimental workflow and the logic behind choosing a protecting group for tryptophan.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logic diagram for selecting a tryptophan protecting group.
Conclusion
The use of N-Bsmoc-Trp in solid-phase peptide synthesis offers a compelling strategy for improving the yield and purity of tryptophan-containing peptides. Its unique deprotection mechanism under mild basic conditions and the generation of easily removable, water-soluble byproducts address some of the key challenges associated with tryptophan chemistry in SPPS. While more direct comparative studies are needed to quantify its advantages in terms of yield across a range of peptide sequences, the available information suggests that N-Bsmoc-Trp is a valuable tool for researchers and drug development professionals, particularly for the synthesis of complex and sensitive peptides. The adoption of N-Bsmoc-Trp has the potential to streamline purification processes and ultimately enhance the efficiency of peptide manufacturing.
A Guide to the Validation of N-Bsmoc-L-tryptophan in cGMP Peptide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cGMP peptide manufacturing, the choice of protecting groups for amino acids is a critical determinant of process efficiency, product purity, and overall success. For the indole-containing amino acid tryptophan, which is susceptible to side reactions during peptide synthesis, the selection of an appropriate protecting group is of paramount importance. This guide provides a comparative overview of N-Bsmoc-L-tryptophan against other commonly used tryptophan derivatives, such as Fmoc-Trp(Boc)-OH, within the stringent framework of cGMP manufacturing. While direct comparative data under cGMP conditions remains limited in publicly available literature, this document outlines the theoretical advantages of the Bsmoc group and provides the necessary experimental framework for its validation.
Executive Summary
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group presents a promising alternative to the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of tryptophan. The key theoretical advantage of the Bsmoc group lies in its unique deprotection mechanism, which proceeds via a Michael addition reaction. This allows for the use of milder basic conditions for its removal compared to the β-elimination mechanism of the Fmoc group, potentially leading to a reduction in base-catalyzed side reactions. However, a comprehensive validation of this compound under cGMP guidelines is essential to substantiate these theoretical benefits in a regulated manufacturing environment.
Comparison of Tryptophan Protecting Group Strategies
The selection of a protecting group strategy for tryptophan in solid-phase peptide synthesis (SPPS) is a balance between stability during coupling and lability for efficient deprotection, all while minimizing side reactions.
| Protecting Group Strategy | N-Terminal Protection | Indole Protection | Key Advantages | Potential Disadvantages |
| This compound | Bsmoc | None (typically) | - Deprotection under milder basic conditions[1] - Potentially faster and more complete deprotection[1] - May reduce base-catalyzed side reactions (e.g., diketopiperazine formation)[1][2] | - Limited commercial availability and higher cost - Less established in cGMP manufacturing - Requires specific deprotection protocols |
| Fmoc-Trp(Boc)-OH | Fmoc | Boc | - Well-established in cGMP manufacturing - Boc group provides good protection against acid-catalyzed side reactions during cleavage | - Fmoc deprotection requires stronger basic conditions (e.g., piperidine) which can lead to side reactions - Potential for premature deprotection of the Boc group under certain conditions |
| Boc-Trp(For)-OH | Boc | Formyl (For) | - Historically used in Boc-based SPPS | - Formyl group removal requires specific and sometimes harsh conditions - Less common in modern Fmoc-based strategies |
Potential Side Reactions in Tryptophan-Containing Peptide Synthesis
The indole side chain of tryptophan is susceptible to various side reactions during SPPS. A robust validation process must include analytical methods to detect and quantify these impurities.
| Side Reaction | Description | Typical Causative Agents/Conditions | Mitigation Strategies |
| Oxidation | Oxidation of the indole ring to form various oxidized species. | Air, light, and certain reagents during synthesis and cleavage. | Use of scavengers (e.g., antioxidants) in cleavage cocktails, protection from light. |
| Alkylation | Alkylation of the indole ring by carbocations generated during cleavage. | Acid-labile protecting groups from other amino acids (e.g., t-butyl from Boc). | Use of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail. |
| Diketopiperazine Formation | Intramolecular cyclization of the dipeptide at the N-terminus, leading to chain termination. | Basic conditions during Fmoc deprotection, especially with proline or glycine at the C-terminus. | Use of more labile protecting groups like Bsmoc requiring milder base[1][2], or specialized coupling reagents. |
| Modification by Scavengers | Reaction of the indole ring with scavengers present in the cleavage cocktail. | Certain thiol-based scavengers. | Optimization of the cleavage cocktail composition and reaction time. |
Experimental Protocols for Validation
A comprehensive validation of this compound in a cGMP environment would involve a direct comparison with an established method, such as the use of Fmoc-Trp(Boc)-OH. The following are general protocols that can be adapted for this purpose.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general manual procedure for Fmoc-based SPPS, which can be adapted for Bsmoc-amino acids.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc/Bsmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection reagent and by-products.
-
Coupling:
-
Pre-activate the N-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HATU and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
Cleavage and Deprotection Protocol
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing sensitive residues like tryptophan is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide with cold diethyl ether and dry it under vacuum.
High-Performance Liquid Chromatography (HPLC) Analysis Protocol
HPLC is a critical analytical technique for assessing the purity of the crude and purified peptide.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a common starting point.
-
Detection: UV detection at 220 nm and 280 nm (for tryptophan-containing peptides).
-
Sample Preparation: Dissolve the crude or purified peptide in an appropriate solvent (e.g., a mixture of Solvent A and B).
Mandatory Visualizations
Experimental Workflow for Comparative Validation
Caption: Comparative Validation Workflow for Tryptophan Derivatives in SPPS.
Logical Relationship of cGMP Validation Steps
Caption: Logical Flow of cGMP Validation for a New Raw Material.
Conclusion
The use of this compound in cGMP peptide manufacturing holds theoretical promise for improving process efficiency and product quality by minimizing base-catalyzed side reactions. Its unique deprotection chemistry offers a potential advantage over the well-established Fmoc-based methods. However, the lack of direct, publicly available comparative data necessitates a thorough in-house validation for any organization considering its adoption. By following a rigorous comparative approach as outlined in this guide, researchers and drug development professionals can objectively assess the performance of this compound and determine its suitability for their specific cGMP peptide manufacturing processes. This validation is not only a regulatory requirement but also a scientific imperative to ensure the consistent production of high-quality, safe, and effective peptide therapeutics.
References
A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of an N-α-amino protecting group is paramount to the success of synthesizing high-purity peptides. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the industry standard, alternatives such as the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group offer compelling advantages in specific applications. This guide provides an objective comparison of the Bsmoc and Fmoc protecting groups, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic challenges.
Chemical Structures and Deprotection Mechanisms
The fundamental difference between Bsmoc and Fmoc lies in their chemical structure and, consequently, their deprotection mechanism.
Caption: Chemical structures of the Fmoc and Bsmoc protecting groups.
The Fmoc group is cleaved via a β-elimination reaction, typically initiated by a secondary amine like piperidine. In contrast, the Bsmoc group is removed through a Michael addition mechanism.[1][2] This distinction in reaction pathways leads to significant differences in deprotection kinetics, required reaction conditions, and the nature of the byproducts formed.
Caption: Deprotection pathways for Fmoc (β-elimination) and Bsmoc (Michael addition).
Performance Comparison: Bsmoc vs. Fmoc
Experimental data reveals that the Bsmoc protecting group can offer significant advantages over Fmoc, particularly in mitigating common side reactions and improving synthetic efficiency for challenging peptide sequences.
Quantitative Data Summary
| Performance Metric | Bsmoc Conditions | Bsmoc Result | Fmoc Conditions | Fmoc Result | Source(s) |
| Succinimide Formation | Synthesis of Bz-Val-Lys(BOC)-β-Asp(α-O-t-Bu)-Gly-Tyr(t-Bu)-Ile-OH; 2% piperidine for 7 min. | 4.8% imide byproduct | Same synthesis; 20% piperidine for 7 min. | 11.6% imide byproduct | [3][4] |
| Difficult Coupling | Synthesis of H-Tyr-Aib-Aib-Phe-Leu-OH. | 54:46 ratio of desired peptide to des-Aib byproduct. | Same synthesis. | 41:59 ratio of desired peptide to des-Aib byproduct. | [3] |
| Deprotection Time | Deblocking of Bsmoc-PCA with 2 equiv. piperidine in CDCl3. | ~40 minutes for completion. | Deblocking of Fmoc-PCA with 2 equiv. piperidine in CDCl3. | >300 minutes for completion. | [3] |
| Byproduct Solubility | Deprotection using tris(2-aminoethyl)amine (TAEA). | Byproducts are highly water-soluble, allowing for simple water or NaCl washes. | Deprotection using TAEA. | Requires acidic phosphate buffer washes to remove byproducts. | [3][4][5] |
Experimental Protocols
The following protocols outline the key steps in a typical solid-phase peptide synthesis cycle for both Fmoc and Bsmoc strategies.
Standard Fmoc-SPPS Protocol
This protocol is based on standard, widely used procedures.[6][7]
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in an appropriate solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. This is typically done twice for 10-15 minutes each time to ensure complete removal of the Fmoc group.[6][9]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (1.5-3 equivalents), a coupling agent like HBTU (1.5-3 eq.), and an activator base like HOBt (1.5-3 eq.) in DMF.
-
Add a tertiary amine base such as DIEA (2-4 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Coupling completion can be monitored (e.g., via a Kaiser test).[6]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1]
Adapted Bsmoc-SPPS Protocol
This protocol is adapted based on comparative studies between Bsmoc and Fmoc.
-
Resin Swelling: Same as the Fmoc protocol.
-
Bsmoc Deprotection: Treat the resin with a milder base solution, such as 2% piperidine in DMF , for approximately 7-10 minutes.[3][10] The Bsmoc group's higher lability allows for significantly reduced base concentration and reaction time.
-
Washing: Wash the resin with DMF. The water-soluble nature of the Bsmoc deprotection byproduct can simplify this step.[11] In solution-phase synthesis, simple water or saturated NaCl washes are sufficient, which may translate to more efficient washing on solid support.[4]
-
Amino Acid Coupling: The coupling procedure is analogous to the Fmoc protocol. Bsmoc-protected amino acids have shown higher reactivity in sterically hindered couplings, potentially leading to better outcomes.[1]
-
Washing: Same as the Fmoc protocol.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid.
-
Final Cleavage: Same as the Fmoc protocol.
Workflow Visualizations
The primary difference in the SPPS workflow lies in the deprotection step, which has downstream effects on washing and overall efficiency.
Caption: A generalized workflow for a single cycle in solid-phase peptide synthesis.
Caption: Key differences in the deprotection step between Fmoc and Bsmoc strategies.
Conclusion
The N-Bsmoc protecting group presents a powerful alternative to the conventional Fmoc group in SPPS. Its key advantages—faster deprotection under milder basic conditions, reduced propensity for side reactions like succinimide formation, and the generation of easily removable water-soluble byproducts—make it particularly suitable for the synthesis of long or difficult peptide sequences.[3][4][11] While Fmoc remains a robust and widely used protecting group, researchers, scientists, and drug development professionals should consider the Bsmoc strategy when facing challenges such as base-sensitive residues, sterically hindered couplings, or problematic purifications. The adoption of Bsmoc chemistry can lead to higher purity, increased yields, and a more efficient overall synthetic process.
References
- 1. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Cost-Benefit Analysis: N-Boc-L-tryptophan in Research and Development
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly impacts research outcomes, timelines, and budgets. Among the vast array of amino acid derivatives, N-Boc-L-tryptophan stands out as a cornerstone reagent. This guide provides a detailed cost-benefit analysis of utilizing N-Boc-L-tryptophan, offering a comparative perspective against its primary alternative, Fmoc-L-tryptophan. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Executive Summary
N-Boc-L-tryptophan, a derivative of the essential amino acid L-tryptophan with a tert-butyloxycarbonyl (Boc) protecting group, is a vital component in the synthesis of complex peptides and pharmaceutical compounds.[1] Its primary function is to shield the alpha-amino group during peptide chain elongation, preventing unwanted side reactions.[1] The indole side chain of tryptophan imparts unique structural and functional properties to peptides, making its precise incorporation crucial for biological activity.[1] This guide will delve into a cost comparison with its main alternative, Fmoc-L-tryptophan, and provide a qualitative and quantitative analysis of their respective advantages and disadvantages in solid-phase peptide synthesis (SPPS).
Cost Comparison: N-Boc-L-tryptophan vs. Alternatives
The initial procurement cost is a significant factor in the cost-benefit analysis. The following table provides an overview of the typical market prices for N-Boc-L-tryptophan and its common alternative, Fmoc-Trp(Boc)-OH, which is used in Fmoc-based peptide synthesis. Prices can vary based on purity, quantity, and supplier.
| Compound | Purity | Quantity (g) | Average Price (USD) | Price per Gram (USD) |
| N-Boc-L-tryptophan | ≥98% | 25 | 49.50 | 1.98 |
| Fmoc-L-Trp(Boc)-OH | ≥97% | 25 | 301.00 - 319.00 | 12.04 - 12.76 |
Note: Prices are based on currently available data and are subject to change. Bulk pricing may significantly reduce the cost per gram.
Performance Comparison: Boc vs. Fmoc Strategy in Peptide Synthesis
The choice between N-Boc-L-tryptophan and an Fmoc-protected counterpart extends beyond mere cost, delving into the intricacies of the synthetic strategy. Both Boc and Fmoc solid-phase peptide synthesis (SPPS) methodologies have distinct advantages and are suited for different applications.
Qualitative Comparison:
| Feature | Boc-SPPS using N-Boc-L-tryptophan | Fmoc-SPPS using Fmoc-L-tryptophan |
| Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Advantages | - Lower cost of the protected amino acid. - Less aggregation for some sequences. | - Milder deprotection conditions, compatible with acid-sensitive linkers and side-chain protecting groups. - Orthogonal protection schemes are more straightforward. |
| Disadvantages | - Harsh acidic conditions for deprotection can lead to side reactions, especially with sensitive residues like tryptophan. - Requires specialized, acid-resistant equipment. | - Higher cost of the protected amino acid. - Piperidine is a regulated substance in some regions. - Potential for side reactions like aspartimide formation and diketopiperazine formation. |
| Best Suited For | - Synthesis of simple, robust peptides. - Large-scale synthesis where cost is a primary driver. | - Synthesis of complex peptides with acid-sensitive moieties. - Peptides requiring post-synthesis modifications on the solid support. |
Quantitative Comparison:
Experimental Protocols
Detailed and reliable experimental protocols are paramount for reproducible and high-quality results. Below are representative protocols for key processes involving N-Boc-L-tryptophan.
Protocol 1: Synthesis of N-Boc-L-tryptophan
This protocol describes the protection of the amino group of L-tryptophan using di-tert-butyl dicarbonate (Boc-anhydride).
Materials:
-
L-tryptophan
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1 M Sodium Hydroxide (NaOH)
-
1:1 Water-Dioxane solvent
-
Ethyl Acetate (EtOAc)
-
Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-tryptophan (10.2 g, 50 mmol) in a 1:1 mixture of water and dioxane (200 mL).[3]
-
To this solution, add di-tert-butyl dicarbonate (10.09 g, 50 mmol) and 1 M NaOH (50 mL).[3]
-
Stir the mixture at room temperature for 24 hours.[3]
-
Adjust the pH of the mixture to 2.4 by adding aqueous HCl.[3]
-
Extract the mixture with Ethyl Acetate (2 x 150 mL).[3]
-
Evaporate the organic phase to dryness to yield N-Boc-L-tryptophan as a white solid.[3]
Expected Yield: 69%[3]
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) - General Cycle
This protocol outlines the general steps for one cycle of amino acid addition in Boc-SPPS.
Materials:
-
N-Boc-protected amino acid (e.g., N-Boc-L-tryptophan)
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection: Swell the peptide-resin in DCM. Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% DIEA in DCM. Wash again with DCM.
-
Coupling: Dissolve the N-Boc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF. Add this solution to the resin and agitate for 1-2 hours to facilitate peptide bond formation.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle for the next amino acid.
Protocol 3: Cleavage and Deprotection of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., TFA/Thioanisole/Water/Phenol/EDT)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. For tryptophan-containing peptides, a common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the peptide-resin and stir at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of fresh cleavage cocktail.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Visualizing the Workflow: Peptide Synthesis
The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the key steps where N-Boc-L-tryptophan is utilized.
Logical Relationship: Boc Protection and Deprotection
The core of the Boc strategy revolves around the reversible protection of the amino group. The following diagram illustrates this fundamental chemical relationship.
Conclusion
The choice between N-Boc-L-tryptophan and its alternatives is a multifaceted decision that requires careful consideration of cost, the chemical nature of the target peptide, and the desired scale of synthesis. While N-Boc-L-tryptophan offers a significant cost advantage for the raw material, the harsh acidic conditions required for deprotection in Boc-SPPS can be a drawback for sensitive sequences. Conversely, the milder conditions of Fmoc-SPPS come at a higher reagent cost.
For routine synthesis of robust peptides and large-scale production where cost is a primary concern, the Boc strategy remains a viable and economical choice. However, for the synthesis of complex, acid-sensitive peptides, or when on-resin modifications are required, the Fmoc strategy, despite its higher initial cost, may offer a more reliable and ultimately more cost-effective solution due to potentially higher yields and purity of the final product.
Researchers and drug development professionals are encouraged to carefully evaluate the specific requirements of their projects to select the most appropriate and efficient synthetic strategy. This guide provides a foundational framework for this decision-making process, emphasizing the importance of a holistic analysis that encompasses both economic and scientific considerations.
References
A Comparative Guide to the Solid-Phase Synthesis of Tryptophan-Containing Peptides: A Case Study of N-Bsmoc-L-Tryptophan
For researchers, scientists, and professionals in drug development, the successful synthesis of peptides containing tryptophan (Trp) is a significant challenge due to the indole side chain's susceptibility to oxidation and acid-catalyzed side reactions. The choice of the Nα-protecting group for tryptophan is critical in mitigating these issues and achieving high purity and yield. This guide provides an objective comparison of the performance of N-Bsmoc-L-tryptophan against the more conventional N-Boc- and N-Fmoc-protected tryptophan in the context of solid-phase peptide synthesis (SPPS).
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group has emerged as a valuable tool, particularly for the synthesis of "difficult peptides" or sequences prone to side reactions. This guide will delve into a comparative case study, using the synthesis of Substance P, a tachykinin neuropeptide containing tryptophan, as a model.
Comparative Performance of Tryptophan Protecting Groups in Substance P Synthesis
The synthesis of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) presents a moderate challenge where the selection of the tryptophan protecting group can significantly impact the final crude purity and overall yield. Below is a summary of expected outcomes when using N-Bsmoc-, N-Fmoc(Boc)-, and N-Boc-protected tryptophan.
| Protecting Group Strategy | Expected Crude Purity (HPLC) | Expected Overall Yield | Key Advantages | Potential Drawbacks |
| This compound | > 85% | ~70-80% | High lability to mild base, reducing side reactions.[1] | Higher cost of the amino acid derivative. |
| N-Fmoc-L-Tryptophan(Boc) | ~75-85% | ~60-70% | Well-established, orthogonal protection scheme.[2] | Potential for side reactions during repetitive piperidine treatment. |
| N-Boc-L-Tryptophan(For) | ~70-80% | ~55-65% | Robust protection against acid-catalyzed side reactions.[3] | Requires harsh cleavage conditions (e.g., HF) to remove the formyl group.[3] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The synthesis of Substance P is typically performed on a Rink Amide resin to generate the C-terminal amide. The general cycle for each amino acid coupling involves:
-
Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection: The Nα-protecting group of the resin-bound amino acid is removed.
-
Washing: The resin is washed thoroughly with DMF to remove deprotection reagents and by-products.
-
Coupling: The next protected amino acid is activated and coupled to the free amine on the resin.
-
Washing: The resin is washed again with DMF to remove excess reagents.
This cycle is repeated until the full peptide sequence is assembled.
Specific Protocols for Each Tryptophan Protecting Group Strategy
1. This compound Strategy
-
Nα-Deprotection: The Bsmoc group is removed using a mild base, such as 1-2% piperazine or 10% 4-methylpiperidine in DMF. This is a key advantage as it minimizes base-catalyzed side reactions.[1]
-
Coupling: Standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA in DMF are used.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5).
2. N-Fmoc-L-Tryptophan(Boc) Strategy
-
Nα-Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.
-
Indole Protection: The tryptophan side chain is protected with a Boc group, which is stable to the piperidine treatment but is removed during the final acid cleavage. This is a widely used orthogonal protection scheme.[2]
-
Coupling: Standard coupling reagents are used.
-
Final Cleavage and Deprotection: A cleavage cocktail such as TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) is used to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups. The addition of scavengers like EDT is crucial to prevent alkylation of the unprotected tryptophan indole ring.
3. N-Boc-L-Tryptophan(For) Strategy
-
Nα-Deprotection: The Boc group is removed using a moderately strong acid, typically 25-50% TFA in dichloromethane (DCM).
-
Indole Protection: The tryptophan indole nitrogen is protected with a formyl (For) group, which is stable to the repetitive TFA treatments but requires strong acid for removal.[3]
-
Coupling: Standard coupling reagents are used.
-
Final Cleavage and Deprotection: A strong acid, typically anhydrous hydrogen fluoride (HF) with scavengers like anisole, is required to cleave the peptide from the resin and remove the formyl and other side-chain protecting groups.[3] The use of HF requires specialized equipment and handling precautions.
Visualizing the Workflow and Rationale
To better illustrate the experimental processes and the underlying chemical logic, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of N-Bsmoc-L-tryptophan: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals utilizing N-Bsmoc-L-tryptophan, a protected amino acid essential in peptide synthesis, understanding the proper disposal procedures is paramount. This guide provides a comprehensive, step-by-step approach to managing this compound waste, prioritizing safety and adherence to regulatory standards.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the general safety precautions associated with handling chemical reagents in a laboratory setting.
| Parameter | Information | Reference |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. | General Laboratory Safety Guidelines |
| Waste Segregation | Do not mix this compound waste with other waste streams unless compatibility is confirmed. | [General Laboratory Waste Disposal Protocols] |
| Container Labeling | Clearly label all waste containers with the full chemical name: "this compound". | [Hazardous Waste Management Regulations] |
| Spill Management | In case of a spill, avoid generating dust. Collect the solid material using appropriate tools and place it in a designated, sealed container for hazardous waste. | [Chemical Spill Response Procedures] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of solid this compound and contaminated materials.
1. Waste Collection and Segregation:
-
Solid Waste: Place unadulterated this compound powder directly into a designated hazardous waste container. This container should be robust, sealable, and appropriately labeled.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing boats, gloves, and pipette tips, should be considered contaminated and disposed of in the same hazardous waste container.
-
Solutions: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container. The container must be compatible with the solvent used. Do not pour any solutions containing this chemical down the drain.
2. Container Management:
-
Labeling: Ensure the hazardous waste container is clearly and accurately labeled with "Hazardous Waste" and "this compound". Include the date of initial waste accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.
3. Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup for your this compound waste.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
4. Decontamination:
-
Thoroughly decontaminate any reusable laboratory equipment that has been in contact with this compound using an appropriate solvent and cleaning procedure.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
It is imperative to recognize that the degradation of tryptophan can lead to the formation of potentially toxic byproducts. Therefore, treating this compound with a high degree of caution during disposal is essential for both personal and environmental safety. Always consult your institution's specific waste management policies and your EHS department for guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-L-tryptophan
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Boc-L-tryptophan, a common reagent in peptide synthesis and related research. Following these procedural steps will help minimize risks and ensure proper disposal, fostering a culture of safety and building trust in laboratory operations.
Hazard Assessment and Personal Protective Equipment
While N-Boc-L-tryptophan is not classified as a hazardous substance by all regulatory bodies, some safety data sheets (SDS) indicate that it may cause skin, eye, and respiratory irritation. Therefore, a conservative approach to personal protective equipment (PPE) is recommended to mitigate any potential risks. The following table summarizes the recommended PPE and safety measures.
| Safety Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A particle filter or N95-rated dust mask is recommended when handling larger quantities or if dust generation is likely. | Minimizes the inhalation of fine powder. |
| Ventilation | Work in a well-ventilated area. Use of a fume hood is recommended when weighing and transferring the powder. | Reduces the concentration of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for safely handling N-Boc-L-tryptophan from receipt to disposal. The following diagram and detailed steps outline this process.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the label is intact and legible.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][2]
-
Keep the container tightly closed when not in use.
3. Personal Protective Equipment (PPE):
-
Before handling the chemical, put on the appropriate PPE as outlined in the table above: a lab coat, nitrile gloves, and chemical safety goggles.
4. Weighing and Handling:
-
To minimize dust inhalation, conduct all weighing and transfer operations in a well-ventilated area or preferably within a fume hood.
-
Use a spatula to handle the solid material. Avoid creating dust clouds.
-
If the substance is spilled, gently sweep it up and place it into a suitable container for disposal. Avoid dry sweeping which can generate dust.
5. Transfer:
-
When transferring the powder to a reaction vessel, do so carefully to prevent spillage.
-
Ensure the receiving vessel is properly labeled.
6. Cleaning:
-
After handling, wipe down the work area with a damp cloth to remove any residual powder.
-
Clean any equipment used, such as spatulas and weighing boats.
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
1. Solid Waste:
-
N-Boc-L-tryptophan is not broadly classified as hazardous waste. However, it is essential to consult your institution's specific waste disposal guidelines.
-
Uncontaminated, excess solid N-Boc-L-tryptophan should be collected in a clearly labeled, sealed container for solid chemical waste.
-
If local regulations permit, small quantities of non-hazardous solid waste may be disposed of in the regular trash, but this should be confirmed with your environmental health and safety (EHS) department.
2. Contaminated Materials:
-
Dispose of any items that have come into direct contact with N-Boc-L-tryptophan, such as gloves, weighing paper, and contaminated paper towels, in a designated solid waste container.
-
Do not dispose of these materials in the regular trash unless explicitly permitted by your institution's EHS guidelines.
3. Final Steps:
-
After completing all work and disposal procedures, remove your PPE.
-
Wash your hands thoroughly with soap and water.
By adhering to these detailed procedures, researchers can confidently handle N-Boc-L-tryptophan while maintaining a high standard of safety and operational excellence in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
